FN-439 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H35F3N6O8 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
(2S)-1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H34N6O6.C2HF3O2/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15;3-2(4,5)1(6)7/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31);(H,6,7)/t14-,17-,18+;/m1./s1 |
Clé InChI |
VMRSVLYKKULRSY-WQYGLUBDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
FN-439 TFA: A Selective Inhibitor of Collagenase-1 (MMP-1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FN-439 TFA is a potent and selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2] MMP-1 is a key enzyme responsible for the degradation of type I collagen, a major component of the extracellular matrix (ECM).[3][4] Dysregulation of MMP-1 activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and arthritis.[5][6] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its use, and a visualization of its mechanism of action.
Quantitative Data
The inhibitory activity of FN-439 has been characterized against several matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its selectivity for collagenase-1.
| Enzyme | Common Name | FN-439 IC50 | Reference |
| MMP-1 | Collagenase-1 | 1.0 μM | [2] |
| MMP-3 | Stromelysin-1 | 150 μM | [7] |
| MMP-9 | Gelatinase B | 30 μM | [7] |
Mechanism of Action
FN-439 is a synthetic peptide hydroxamate that acts as a competitive inhibitor of collagenase-1.[7] The hydroxamate group chelates the essential zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[7] This prevents the degradation of collagen and other ECM components.
References
- 1. Extracellular matrix degradation by host matrix metalloproteinases in restorative dentistry and endodontics: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-1 (Collagenase-1) and MMP-13 (Collagenase-3) Differentially Regulate Markers of Osteoblastic Differentiation in Osteogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms Driving Metastatic Progression Within the Aged Tumor Microenvironment [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
The Role of Extracellular Matrix Remodeling Enzymes in Cancer Metastasis: A Technical Guide
This technical guide provides an in-depth exploration of two key enzymes involved in the degradation of the extracellular matrix (ECM) during cancer metastasis: Collagenase-1 (MMP-1) and Fibroblast Activation Protein (FAP). While both contribute to tumor progression, they are distinct targets for therapeutic intervention. This document will first examine FN-439 TFA, a selective inhibitor of Collagenase-1, and its relevance in metastasis research. It will then provide a comprehensive overview of the well-established role of FAP and the landscape of its inhibitors. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Section 1: this compound and the Inhibition of Collagenase-1
This compound is a selective inhibitor of Collagenase-1, also known as Matrix Metalloproteinase-1 (MMP-1).[1][2] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix.[3] Specifically, collagenases are crucial for the breakdown of fibrillar collagens, which form the structural backbone of connective tissues.[4]
The Role of Collagenase-1 (MMP-1) in Cancer Metastasis
The overexpression of MMP-1 is a hallmark of many aggressive cancers, including breast, lung, and melanoma, and often correlates with a poor prognosis.[4][5] Its primary role in metastasis involves:
-
ECM Degradation: By cleaving type I, II, and III collagens, MMP-1 breaks down the physical barriers of the basement membrane and interstitial stroma, allowing cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.[3][6]
-
Activation of Signaling Pathways: Tumor cell-derived factors can stimulate stromal fibroblasts to express MMP-1. This expression is often mediated by stress-activated signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) pathways.[4]
-
Promotion of Angiogenesis: MMP-1 can contribute to the formation of new blood vessels, a process essential for tumor growth and metastasis.[7] The MMP-1/protease-activated receptor-1 (PAR1) signaling axis, in particular, has been implicated in tumor angiogenesis and the intravasation of carcinoma cells.[7]
-
Induction of Osteolysis: In breast cancer bone metastasis, MMP-1 secreted by tumor cells can facilitate bone resorption by cleaving collagen and producing fragments that activate osteoclasts.[8]
This compound: A Tool for Studying Collagenase-1 Inhibition
This compound serves as a valuable research tool for investigating the impact of Collagenase-1 inhibition on cancer progression. While it is sometimes referred to as a broad-spectrum MMP antagonist, its primary selectivity is for Collagenase-1.[1][9] In vitro studies have demonstrated that FN-439 can abrogate the enhanced invasiveness of breast cancer cell lines when co-cultured with macrophages, which are a significant source of MMPs in the tumor microenvironment.[9]
Quantitative Data for this compound
The available quantitative data for this compound is limited, with its inhibitory concentration being a key metric.
| Compound | Target | IC50 | Reference |
| This compound | Collagenase-1 | 1 µM | [1][2] |
Experimental Protocol: In Vitro Collagenase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against Collagenase-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant human Collagenase-1.
Materials:
-
Recombinant human Collagenase-1 (MMP-1)
-
Fluorogenic Collagenase-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions to the respective wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add recombinant human Collagenase-1 to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic Collagenase-1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of tumor cell-induced Collagenase-1 expression and its inhibition by this compound.
Section 2: The Pivotal Role of Fibroblast Activation Protein (FAP) in Cancer Metastasis
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial cancers.[10][11][12] Its expression in healthy adult tissues is very limited, making it an attractive and specific target for cancer diagnosis and therapy.[13]
Multifaceted Functions of FAP in the Tumor Microenvironment
FAP contributes to cancer progression and metastasis through several mechanisms:
-
Extracellular Matrix Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (collagenase/gelatinase) activities, enabling it to degrade components of the ECM, particularly type I collagen.[10] This remodeling facilitates tumor cell invasion and migration.[10]
-
Immunosuppression: FAP-positive CAFs create an immunosuppressive tumor microenvironment.[10] They can suppress the activity of anti-tumor T cells and promote the recruitment of myeloid-derived suppressor cells (MDSCs), thereby helping cancer cells evade the immune system.[14][15]
-
Angiogenesis: FAP expression is associated with increased tumor vascularization, promoting the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
-
Activation of Pro-Tumorigenic Signaling: FAP can activate several intracellular signaling pathways that promote tumor growth and invasion.[10] For instance, FAP can activate STAT3 in fibroblasts via a uPAR-dependent FAK-Src-JAK2 signaling pathway, leading to the expression of inflammatory cytokines like CCL2.[14][15] In some cancer cells, FAP has been shown to activate the PI3K/AKT and Ras-ERK signaling pathways.[12]
FAP Inhibitors (FAPIs) in Cancer Research and Clinical Development
The tumor-specific expression of FAP has led to the development of numerous FAP inhibitors (FAPIs). These are primarily small molecules that can be used for both therapeutic and diagnostic purposes (theranostics). When labeled with radioisotopes, FAPIs can be used for PET imaging to detect primary and metastatic tumors with high sensitivity and specificity.[16] When conjugated with therapeutic radionuclides, they become potent agents for targeted radiotherapy.[16]
Quantitative Data for Selected FAP Inhibitors
A range of FAP inhibitors have been developed with varying potencies. The table below summarizes data for some of these compounds.
| Compound | Target | IC50 / Ki | Reference |
| FAPI-02 | FAP | - | [17] |
| FAPI-46 | FAP | - | [18] |
| DOTA.SA.FAPi | FAP | IC50 = 0.9 nM | |
| QCP01 | FAP | Ki = 1.26 nM | [19] |
| [111In]QCP02 | FAP | Ki = 16.20 nM | [19] |
Experimental Protocols
Objective: To measure FAP protease activity and assess the potency of FAP inhibitors.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
FAP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 1 mg/ml BSA)
-
Test FAP inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add recombinant human FAP to the wells of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells. Include appropriate controls.
-
Incubate the plate for 15 minutes at 37°C.
-
Add the fluorogenic FAP substrate to all wells to start the reaction.
-
Measure the increase in fluorescence over time using a fluorescence reader. The proteolysis of the substrate releases the fluorochrome (AMC), leading to a quantifiable signal.
-
Calculate the reaction rates and determine the IC50 of the inhibitor as described in the collagenase assay protocol.[20]
Objective: To evaluate the effect of FAP expression or FAP inhibitors on the invasive capacity of cancer cells.
Materials:
-
Cancer cell lines (with and without FAP expression/knockdown)
-
Fibroblast cell line (e.g., LX2 human hepatic stellate cells)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Test FAP inhibitor
-
Cotton swabs, crystal violet stain
Procedure:
-
Seed fibroblasts in the lower chamber of the 24-well plate with complete medium. If testing an inhibitor, add it to the medium in both the upper and lower chambers.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cancer cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Incubate the plate for 24-48 hours to allow for cell invasion through the membrane and Matrigel.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with 1% crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Compare the number of invaded cells between different experimental conditions (e.g., control vs. FAP-overexpressing cells, or untreated vs. inhibitor-treated cells).[21]
Diagrams of FAP-Mediated Signaling and Experimental Workflow
Caption: FAP-mediated STAT3-CCL2 signaling pathway in CAFs leading to immunosuppression.
Caption: General experimental workflow for the evaluation of FAP inhibitors.
Conclusion
The enzymatic remodeling of the extracellular matrix is a critical step in cancer metastasis. This guide has delineated the roles of two important proteases, Collagenase-1 and Fibroblast Activation Protein, in this process. This compound serves as a specific chemical probe to investigate the consequences of Collagenase-1 inhibition, primarily its impact on the breakdown of fibrillar collagens. In contrast, FAP, a key marker of cancer-associated fibroblasts, offers a broader therapeutic window due to its multifaceted role in ECM degradation, immunosuppression, and angiogenesis. The development of FAP inhibitors for theranostic applications represents a promising and rapidly advancing frontier in oncology. A clear understanding of the distinct functions and signaling pathways of these enzymes is paramount for the rational design of novel anti-metastatic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT1-MMP as a Key Regulator of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 8. Matrix metalloproteinase-1 promotes breast cancer angiogenesis and osteolysis in a novel in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 13. article.imrpress.com [article.imrpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management [frontiersin.org]
- 19. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A multifactorial analysis of FAP to regulate gastrointestinal cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Enzymatic Inhibition Profile of FN-439 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-439 TFA is a synthetic molecule identified as a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2][3] MMP-1 plays a crucial role in the degradation of interstitial collagens (types I, II, and III), processes that are fundamental in both normal tissue remodeling and pathological conditions such as cancer metastasis and inflammation.[1][2] The trifluoroacetic acid (TFA) salt form of FN-439 enhances its solubility and stability for experimental use. This guide provides a comprehensive overview of the known enzymatic inhibition profile of this compound, including available quantitative data, relevant experimental methodologies, and the broader context of its potential applications in biomedical research.
Quantitative Inhibition Data
The primary target of this compound is collagenase-1 (MMP-1). The following table summarizes the available quantitative data on its inhibitory activity.
| Enzyme | Target Class | IC50 | Notes |
| Collagenase-1 (MMP-1) | Matrix Metalloproteinase | 1 µM | This compound is described as a selective inhibitor for collagenase-1. However, a detailed selectivity profile against other MMPs and proteases is not extensively documented in publicly available literature. |
Mechanism of Action
While the precise mechanism of action for this compound has not been detailed in the available literature, it is likely to function as a competitive or non-competitive inhibitor by interacting with the active site of the MMP-1 enzyme. MMP inhibitors often contain a zinc-binding group that chelates the catalytic zinc ion in the enzyme's active site, preventing it from cleaving its collagen substrate. Further enzymatic kinetic studies would be required to definitively determine the exact mechanism of inhibition.
Signaling Pathway and Biological Role
MMP-1 is a key enzyme in the degradation of the extracellular matrix (ECM), a critical process for cell migration, invasion, and tissue remodeling. In pathological contexts such as cancer, tumor cells often upregulate the expression of MMP-1 to break down the surrounding collagenous matrix, facilitating invasion into surrounding tissues and metastasis to distant organs. In inflammatory conditions, MMP-1 contributes to tissue destruction. By inhibiting MMP-1, this compound can potentially block these processes.
References
FN-439 TFA: A Technical Guide to its Impact on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439 TFA is a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1), a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens. This technical guide provides an in-depth overview of the current understanding of this compound's impact on ECM remodeling. It consolidates available quantitative data, details experimental protocols from seminal studies, and illustrates the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting ECM dynamics in pathologies such as cancer and inflammatory conditions.
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support to tissues and regulates critical cellular processes, including proliferation, differentiation, and migration. The remodeling of the ECM is a tightly controlled process involving a balance between the synthesis of new components and the degradation of existing ones by a family of enzymes known as matrix metalloproteinases (MMPs). Dysregulation of MMP activity is a hallmark of numerous diseases, including cancer metastasis, arthritis, and fibrosis.
This compound has emerged as a valuable tool for studying the role of MMP-1 in these processes. As a selective inhibitor, it allows for the specific interrogation of collagenase-1's contribution to ECM turnover and its downstream consequences on cell behavior. This guide will delve into the specifics of this compound's mechanism of action, its observed effects in preclinical models, and the methodologies employed to elucidate these effects.
Mechanism of Action and Quantitative Data
This compound is a synthetic peptide-based inhibitor that selectively targets the active site of MMP-1. Its inhibitory activity has been quantified in various studies, providing key data for its application in experimental settings.
| Target Enzyme | IC50 Value | Reference Study |
| Collagenase-1 (MMP-1) | 1 µM | --INVALID-LINK-- |
| MMP-3 (Stromelysin-1) | Higher concentrations required for inhibition | --INVALID-LINK-- |
| MMP-9 (Gelatinase B) | Higher concentrations required for inhibition | --INVALID-LINK-- |
Caption: Inhibitory concentrations of this compound against various Matrix Metalloproteinases.
Impact on Cancer Cell Invasion
A pivotal study by Benbow et al. (1999) demonstrated the efficacy of FN-439 in reducing the invasion of human breast cancer cells (MDA-MB-231) through a type I collagen matrix. This effect underscores the critical role of MMP-1 in facilitating cancer cell migration through the stromal ECM.[1]
| Cell Line | Treatment | Invasion Inhibition (%) | Concentration | Reference |
| MDA-MB-231 | FN-439 | Data not explicitly quantified in abstract, but described as "reduced" | Not specified in abstract | Benbow et al., 1999[1] |
Caption: Effect of FN-439 on breast cancer cell invasion.
Role in Tissue Healing and Remodeling
In a study by Anan et al. (1996), FN-439, in combination with an antibacterial agent, was shown to promote the healing of periapical lesions in rats. This was evidenced by a significant decrease in inflammatory infiltrates and an increase in new bone and cementum formation, highlighting the importance of modulating collagenase activity in regenerative processes.
| Animal Model | Treatment | Observation | Reference |
| Rat periapical lesions | Ofloxacin (B1677185) + FN-439 | Decreased neutrophils and macrophages; extensive bone formation and active cementogenesis | Anan et al., 1996 |
Caption: Effects of FN-439 on tissue healing in a rat model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols utilized in the foundational studies of FN-439.
In Vitro Cancer Cell Invasion Assay (Based on Benbow et al., 1999)
This protocol describes a method to assess the invasion of cancer cells through a three-dimensional collagen matrix.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Type I collagen solution (e.g., from rat tail)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Invasion chambers (e.g., Transwell inserts with 8 µm pore size)
-
Scanning Electron Microscope (SEM)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Prepare a 3D type I collagen matrix by polymerizing a collagen solution on top of the Transwell insert membrane.
-
Culture MDA-MB-231 cells to sub-confluency.
-
Harvest and resuspend the cells in a serum-free medium.
-
Seed the cells onto the surface of the collagen matrix in the upper chamber of the Transwell insert.
-
Add a complete medium (with FBS as a chemoattractant) to the lower chamber.
-
For the experimental group, add FN-439 to both the upper and lower chambers at the desired concentration. The control group should receive the vehicle control.
-
Incubate the invasion chambers for a specified period (e.g., 24-72 hours) to allow for cell invasion.
-
Following incubation, fix the cells and the collagen matrix.
-
Assess the extent of cell invasion through the collagen matrix using SEM for qualitative visualization and CLSM with fluorescently labeled cells for quantitative analysis.
In Vivo Model of Periapical Lesion Healing (Based on Anan et al., 1996)
This protocol outlines the creation and treatment of periapical lesions in a rat model to study tissue healing.
Materials:
-
Wistar rats
-
Dental instruments for inducing periapical lesions
-
Ofloxacin (antibacterial agent)
-
This compound
-
Materials for histological processing (fixatives, decalcifying agents, paraffin)
-
Microtome
-
Stains for histological analysis (e.g., Hematoxylin and Eosin)
-
Immunohistochemical reagents for detecting inflammatory markers
Procedure:
-
Induce periapical lesions in the mandibular first molars of rats under general anesthesia by exposing the dental pulp and leaving it open to the oral environment.
-
After a set period to allow for lesion development, divide the animals into control and experimental groups.
-
For the experimental group, apply a combination of ofloxacin and FN-439 locally to the root canals. The control group may receive a placebo or no treatment.
-
Seal the access cavities.
-
At specified time points post-treatment, euthanize the animals and dissect the mandibles.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Decalcify the samples using a suitable agent (e.g., EDTA).
-
Process the tissues for paraffin (B1166041) embedding.
-
Section the embedded tissues and stain with H&E for general histological assessment of inflammation, bone formation, and cementogenesis.
-
Perform immunohistochemistry to quantify the presence of inflammatory cells (e.g., neutrophils and macrophages).
-
Conduct histomorphometric analysis to quantify the area of new bone and cementum formation.
Signaling Pathways and Molecular Interactions
The inhibition of MMP-1 by this compound has significant downstream effects on cellular signaling pathways that regulate cell behavior and ECM dynamics.
Inhibition of Collagen Degradation and Cell Invasion
MMP-1 is the primary enzyme responsible for initiating the degradation of fibrillar collagens (types I, II, and III). By binding to and inactivating MMP-1, this compound directly prevents the cleavage of collagen fibers. This maintains the structural integrity of the ECM, thereby creating a physical barrier to cancer cell invasion.
Caption: this compound's direct inhibition of MMP-1 prevents collagen degradation, thereby blocking cancer cell invasion.
Modulation of Integrin Signaling
MMPs and their inhibitors can indirectly influence cell signaling by altering the composition and structure of the ECM, which in turn affects how cells interact with their environment through cell surface receptors like integrins. The degradation of ECM components by MMPs can expose cryptic binding sites or release ECM-bound growth factors, both of which can modulate integrin-mediated signaling pathways that control cell proliferation, survival, and migration. By inhibiting MMP-1, this compound can prevent these downstream signaling events.
Caption: this compound preserves ECM integrity, thereby influencing downstream integrin-mediated cell signaling pathways.
Conclusion
This compound is a specific and effective inhibitor of MMP-1, making it an invaluable research tool for dissecting the complex processes of ECM remodeling. The available data strongly suggest its potential in therapeutic areas where excessive collagen degradation is a key pathological feature, such as in oncology and inflammatory diseases. This technical guide provides a foundational understanding of this compound's impact on the ECM, offering researchers and drug development professionals a consolidated resource to inform future studies and therapeutic strategies. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of ECM components and to explore its efficacy and safety in more complex preclinical models.
References
The Role of FN-439 TFA in the Inhibition of Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439 TFA is a molecule that has demonstrated significant inhibitory effects on specific members of the matrix metalloproteinase (MMP) family of enzymes. MMPs are zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, playing pivotal roles in both normal physiological processes and pathological conditions such as cancer and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound as an MMP inhibitor, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the potential signaling pathways affected by its activity. The presented data is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting MMPs.
Introduction to this compound and Matrix Metalloproteinases
Matrix metalloproteinases are a family of over 20 enzymes that are essential for tissue remodeling, cell migration, and the regulation of various signaling pathways. Dysregulation of MMP activity is implicated in a wide range of diseases, making them a key target for therapeutic intervention. This compound has emerged as a noteworthy inhibitor of this enzyme class. While some reports describe it as a selective inhibitor of collagenase-1 (MMP-1), other evidence suggests a broader, non-specific inhibitory profile. This guide aims to consolidate the available quantitative data and experimental evidence to clarify the inhibitory characteristics of this compound.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against several MMPs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a basis for understanding its efficacy and selectivity.
| Target Enzyme | IC50 Value | Experimental Context | Reference |
| Collagenase-1 (MMP-1) | 1 µM | In vitro enzyme assay | [1][2][3] |
| MMP-9 (catalytic domain) | 223 µM | In vitro enzyme assay | [4] |
| Total MMPs | 3.9 mM | In situ in dorsal hippocampal tissue | [4] |
Experimental Protocols for Characterizing this compound
The characterization of this compound as an MMP inhibitor relies on specific and robust experimental methodologies. The following sections detail the protocols for key assays used to determine its inhibitory activity.
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This assay is designed to quantify the inhibitory effect of this compound on the activity of purified MMP-9.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active MMP-9, releasing a fluorescent signal. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials:
-
Recombinant human MMP-9 (catalytic domain)
-
MMP-9 specific fluorogenic substrate (e.g., FRET-based substrate)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to generate a range of inhibitor concentrations.
-
Add a fixed concentration of recombinant MMP-9 to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (MMP-9 without inhibitor) and a negative control (Assay Buffer only).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
In Situ Zymography
This technique is used to localize and quantify MMP activity within tissue sections, providing a more physiologically relevant context for inhibitor studies.
Principle: A frozen tissue section is overlaid with a gelatin-based substrate containing a quenched fluorescent dye. Active MMPs in the tissue digest the gelatin, releasing the fluorescent dye and producing a localized fluorescent signal. The inhibitory effect of this compound can be assessed by pre-incubating the tissue with the compound.
Materials:
-
Fresh frozen tissue sections (e.g., hippocampus)
-
Quenched fluorescently-labeled gelatin (e.g., DQ-gelatin)
-
Incubation buffer (e.g., Tris-HCl, CaCl2)
-
This compound
-
Fluorescence microscope
Procedure:
-
Prepare frozen tissue sections (10-20 µm thick) using a cryostat and mount them on microscope slides.
-
Prepare a working solution of this compound in the incubation buffer.
-
Overlay the tissue sections with the this compound solution or incubation buffer alone (control) and incubate at room temperature for a specified time.
-
Prepare the DQ-gelatin solution in the incubation buffer.
-
Remove the inhibitor/control solution and overlay the tissue sections with the DQ-gelatin solution.
-
Incubate the slides in a humidified, light-proof chamber at 37°C for several hours to allow for gelatinolysis.
-
Wash the slides with PBS to remove excess substrate.
-
Mount the slides with an aqueous mounting medium.
-
Visualize the fluorescence using a fluorescence microscope. Areas of MMP activity will appear as bright fluorescent signals.
-
Quantify the fluorescence intensity in the presence and absence of this compound to determine the extent of inhibition.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a potential signaling pathway affected by this compound.
Discussion of Signaling Pathway Implications
The inhibition of MMP-1 and MMP-9 by this compound has significant implications for downstream signaling pathways that regulate key cellular processes.
-
ECM Degradation and Cell Adhesion: MMP-1 is a primary collagenase, responsible for initiating the degradation of fibrillar collagens, a critical step in ECM remodeling. MMP-9, a gelatinase, further degrades collagen fragments and other ECM components. By inhibiting these enzymes, this compound can stabilize the ECM, thereby modulating cell-matrix interactions that are crucial for cell adhesion, migration, and invasion. These interactions are often mediated by cell surface receptors such as integrins, which, upon binding to ECM components, trigger intracellular signaling cascades.
-
Release of Bioactive Molecules: MMP-9 is known to cleave and release a variety of bioactive molecules that are sequestered within the ECM, including growth factors and cytokines. By preventing this release, this compound can indirectly suppress the activation of corresponding cell surface receptors and their downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and inflammation.
-
Therapeutic Potential: The ability of this compound to interfere with these fundamental cellular processes underscores its potential therapeutic value in diseases characterized by excessive MMP activity, such as cancer metastasis and chronic inflammatory conditions. Further research is warranted to fully elucidate the specific signaling networks modulated by this compound in different pathological contexts.
Conclusion
This compound is a potent inhibitor of MMP-1 and also demonstrates inhibitory activity against MMP-9 and total MMPs at higher concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation of its inhibitory profile and mechanism of action. The visualization of experimental workflows and a potential signaling pathway offers a conceptual model for understanding the broader biological impact of this compound. While the existing data is promising, a more comprehensive screening against a wider panel of MMPs is necessary to fully establish the selectivity profile of this compound. Such studies, in conjunction with in-depth analyses of its effects on intracellular signaling, will be crucial for advancing its potential as a therapeutic agent.
References
Understanding the Selectivity of FN-439 TFA for MMP-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of FN-439 TFA, a known inhibitor of Matrix Metalloproteinase-1 (MMP-1). This document compiles available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound and MMP-1
This compound is recognized as a selective inhibitor of collagenase-1, also known as Matrix Metalloproteinase-1 (MMP-1).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. MMP-1, specifically, plays a crucial role in the initiation of fibrillar collagen degradation. Dysregulation of MMP-1 activity is implicated in various pathological processes, including cancer metastasis and inflammation, making it a significant target for therapeutic intervention.[1][2][3] this compound has been utilized in research to probe the roles of MMP-1 in these conditions.[1][2]
Quantitative Selectivity Profile of this compound
| Matrix Metalloproteinase (MMP) | IC50 Value | Selectivity (Fold) vs. MMP-1 |
| MMP-1 (Collagenase-1) | 1 µM[1][2][3] | 1x |
| MMP-9 (Gelatinase B) | 223 µM[4] | 223x |
Note: A higher IC50 value indicates lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target MMP to the IC50 for the primary target (MMP-1).
Based on the available data, this compound demonstrates significant selectivity for MMP-1 over MMP-9. Further studies are required to fully characterize its selectivity profile against other MMP family members.
Experimental Protocols for Determining MMP Inhibition
The following is a representative, detailed methodology for determining the inhibitory activity and selectivity of a compound like this compound against MMP-1 and other MMPs. This protocol is based on a standard fluorogenic substrate assay.
Objective:
To determine the IC50 value of this compound for MMP-1 and other MMPs to assess its potency and selectivity.
Materials:
-
Recombinant human MMP-1 (and other MMPs for selectivity profiling)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in its pro-form, it must be activated according to the manufacturer's instructions. This often involves incubation with a small amount of an activating protease (e.g., trypsin) or an organomercurial compound like APMA, followed by inactivation of the activator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer to be used for the dose-response curve.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted this compound to the test wells. For control wells, add the same volume of assay buffer (for 100% activity) or a known broad-spectrum MMP inhibitor (for 0% activity).
-
Add the activated MMP enzyme to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate.
-
Monitor the increase in fluorescence over time, taking readings every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the uninhibited control to 100% activity and the background (substrate only) to 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing the Experimental and Biological Context
To better understand the experimental workflow and the biological pathways in which MMP-1 is involved, the following diagrams are provided.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
MMP-1 Signaling Pathway
MMP-1 is involved in complex signaling cascades that regulate cellular processes. One notable pathway involves the activation of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor.[5] MMP-1 can cleave and activate PAR1, initiating downstream signaling that is distinct from thrombin-mediated activation.[5] Additionally, MMPs can influence the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK) pathway.[6][7]
Caption: Simplified MMP-1 signaling pathways.
Conclusion
This compound is a potent and selective inhibitor of MMP-1. The available data indicates a high degree of selectivity over MMP-9. A comprehensive understanding of its effects on a broader range of MMPs would require further experimental investigation. The provided experimental protocol offers a robust framework for such studies. The visualization of the MMP-1 signaling pathway highlights the complex cellular processes that can be modulated by inhibitors like this compound, underscoring its utility as a tool for both basic research and therapeutic development.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the extracellular signal-regulated protein kinase (ERK) cascade by membrane-type-1 matrix metalloproteinase (MT1-MMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preliminary Studies on the Therapeutic Potential of FN-439 TFA: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439 TFA is a selective, potent inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1) with a demonstrated half-maximal inhibitory concentration (IC50) of 1 µM.[1] Preliminary in vitro and in vivo studies have highlighted its therapeutic potential in disease states characterized by excessive collagen degradation, notably in cancer cell invasion and inflammatory tissue damage. This document provides a comprehensive technical overview of the foundational research on this compound, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the implicated biological pathways.
Introduction to this compound
This compound has emerged as a significant research tool for investigating the roles of MMP-1 in various pathologies. As a selective inhibitor, it offers a targeted approach to understanding and potentially mitigating the detrimental effects of unregulated collagenase-1 activity. The therapeutic areas of initial interest have been oncology and inflammation, where MMP-1 is a key mediator of tissue remodeling and degradation.
Chemical and Physical Properties:
| Property | Value |
| Target | Collagenase-1 (MMP-1) |
| IC50 | 1 µM[1] |
| Molecular Formula | C23H34N6O6 |
| Molecular Weight | 490.55 g/mol |
| Purity | >98% |
Anti-Cancer Potential: Inhibition of Breast Cancer Cell Invasion
The role of MMPs in tumor cell invasion and metastasis is well-documented, with these enzymes facilitating the breakdown of the extracellular matrix (ECM), a critical step in the metastatic cascade.[2] this compound has been investigated for its ability to thwart this process by inhibiting MMP-1, a key collagenase expressed by metastatic cancer cells.
Key Findings from In Vitro Studies
In a foundational study, the highly invasive MDA-MB-231 human breast cancer cell line was utilized as a model system to evaluate the anti-invasive properties of this compound. These cells are known to constitutively express procollagenase-1. The study demonstrated that treatment with this compound significantly reduced the invasion of these cancer cells through a type I collagen matrix, confirming that collagenase-1 activity is crucial for their invasive potential.[2]
Table 1: Summary of Quantitative Data from In Vitro Cancer Cell Invasion Study
| Cell Line | Treatment | Concentration | Endpoint | Result | Reference |
| MDA-MB-231 | This compound | 1 µM | Inhibition of Invasion | Significant reduction in invasion through type I collagen | Benbow et al., 1999 |
Experimental Protocol: In Vitro Cancer Cell Invasion Assay
The following protocol is a detailed reconstruction based on the summary of the original study and standard laboratory practices for such assays.
Objective: To assess the inhibitory effect of this compound on the invasion of MDA-MB-231 human breast cancer cells through a type I collagen matrix.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
This compound
-
Type I Collagen Solution
-
Boyden Chambers (or similar transwell inserts with 8 µm pore size)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Serum-Free Medium
-
Fixation and Staining Reagents (e.g., methanol (B129727), crystal violet)
-
Microscope for visualization and quantification
Procedure:
-
Cell Culture: MDA-MB-231 cells are cultured in standard cell culture medium until they reach 70-80% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours prior to the assay to minimize baseline migration and invasion.
-
Preparation of Collagen Matrix: The transwell inserts are coated with a layer of type I collagen to mimic the extracellular matrix. The collagen is allowed to polymerize to form a gel.
-
Cell Seeding: A suspension of serum-starved MDA-MB-231 cells is prepared. A defined number of cells (e.g., 5 x 10^4) are seeded into the upper chamber of the transwell insert in serum-free medium.
-
Treatment with this compound: The cells in the upper chamber are treated with this compound at a concentration of 1 µM. A control group without this compound is also included.
-
Chemoattractant: The lower chamber of the transwell is filled with medium containing a chemoattractant (e.g., 10% FBS) to stimulate cell invasion.
-
Incubation: The transwell plates are incubated for a period of 24-48 hours to allow for cell invasion through the collagen matrix.
-
Removal of Non-Invasive Cells: After incubation, the non-invasive cells on the upper surface of the transwell membrane are carefully removed with a cotton swab.
-
Fixation and Staining: The invasive cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
Quantification: The number of stained, invasive cells on the lower surface of the membrane is counted under a microscope. The results are expressed as the number of invasive cells per field of view or as a percentage of the control.
Signaling Pathway: MMP-1 in Cancer Cell Invasion
The following diagram illustrates the signaling pathway leading to MMP-1 expression and its role in cancer cell invasion, which is the target of this compound.
References
Beyond Collagenase-1: An In-depth Technical Guide to the Biological Targets of FN-439 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-439 TFA is a synthetic compound initially recognized for its selective inhibition of collagenase-1 (MMP-1).[1][2] However, emerging evidence reveals a broader inhibitory profile within the matrix metalloproteinase (MMP) family, suggesting a more complex mechanism of action than previously understood. This technical guide provides a comprehensive exploration of the known biological targets of this compound beyond collagenase-1, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in oncology, inflammation, and neurobiology, where MMPs are known to play critical roles.
Quantitative Inhibition Profile of this compound
While first identified as a collagenase-1 inhibitor with an IC50 of 1 µM, subsequent studies have demonstrated that this compound also exhibits inhibitory activity against other members of the matrix metalloproteinase family, notably MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B). The known inhibitory concentrations are summarized below.
| Target Enzyme | Common Name | IC50 Value | Notes |
| Collagenase-1 (MMP-1) | Interstitial Collagenase | 1 µM | The primary identified target.[1][2] |
| MMP-9 | Gelatinase B | 223 µM | Inhibition of the purified catalytic domain. |
| MMP-2 | Gelatinase A | Activity inhibited | Basal activity not detectable after treatment. |
| Total MMP Activity | - | 3.9 mM | Measured in dorsal hippocampal tissue. |
Experimental Protocols
The identification and quantification of this compound's inhibitory activity against MMP-2 and MMP-9 have been achieved through established biochemical and cell-based assays. The following sections detail the representative methodologies employed.
In Vitro Fluorometric MMP Inhibition Assay
This high-throughput method is used to determine the IC50 value of an inhibitor against a purified MMP enzyme.
Principle: The assay utilizes a synthetic, fluorogenic substrate that is quenched until cleaved by an active MMP. Upon cleavage, a fluorophore is released, and the resulting increase in fluorescence is proportional to enzyme activity. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials:
-
Purified, active MMP-2 or MMP-9 enzyme
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 96-well microplate, add the diluted this compound solutions to respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the purified MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 325-490 nm and emission at 393-520 nm, depending on the substrate).
-
Record the fluorescence readings over a set period (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Situ Zymography
This technique is used to detect and localize MMP activity within tissue sections or cell cultures, providing a more physiologically relevant context for inhibitor studies.
Principle: A gelatin-impregnated gel or a quenched fluorescently-labeled gelatin substrate is overlaid onto a tissue section or cell culture. Active MMPs, such as MMP-2 and MMP-9, present in the sample will digest the gelatin. In traditional zymography, this results in clear bands on a stained gel. In in situ zymography with a fluorescent substrate, areas of MMP activity will show an increase in fluorescence. The addition of this compound to the system allows for the assessment of its inhibitory effect on localized MMP activity.
Materials:
-
Frozen tissue sections or cultured cells on slides
-
Quenched fluorescein-labeled gelatinase substrate
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl₂, 0.2% Brij 35)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare tissue sections or cell cultures on microscope slides.
-
Prepare an incubation solution containing the quenched fluorescent gelatin substrate in Incubation Buffer. For inhibitor studies, prepare a parallel solution containing this compound.
-
Overlay the slides with the substrate solution (with or without this compound).
-
Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, allowing for enzymatic digestion of the substrate.
-
Gently wash the slides with PBS to remove excess substrate.
-
Mount the slides with an appropriate mounting medium.
-
Visualize the fluorescence using a fluorescence microscope. Areas of high fluorescence correspond to high MMP activity.
-
Compare the fluorescence intensity between the control (no inhibitor) and the this compound-treated slides to qualitatively or semi-quantitatively assess the inhibition of MMP activity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Signaling Pathways of this compound Targets
This compound, by inhibiting MMP-2 and MMP-9, has the potential to modulate a variety of downstream signaling pathways critical in both physiological and pathological processes. The following diagrams illustrate the central roles of MMP-2 and MMP-9 in cellular signaling.
MMP-9 is a key regulator of the tumor microenvironment and inflammatory responses. Its expression is induced by various growth factors and cytokines, leading to the activation of transcription factors such as NF-κB and AP-1. Once active, MMP-9 can cleave extracellular matrix (ECM) components, growth factors, and cell adhesion molecules, thereby influencing cell migration, invasion, and angiogenesis.
MMP-2 is also involved in ECM remodeling and the processing of various signaling molecules. Its activation is often membrane-associated and can be triggered by other MMPs. Active MMP-2 can cleave substrates such as collagen IV and gelatin, and it can also process growth factors like TGF-β, influencing processes such as cell survival and angiogenesis.
Conclusion and Future Directions
The current body of evidence clearly indicates that the biological activity of this compound extends beyond the inhibition of collagenase-1 to include other key matrix metalloproteinases, namely MMP-2 and MMP-9. This broader inhibitory profile suggests that this compound may have therapeutic potential in a wider range of pathologies than initially anticipated, including those where MMP-2 and MMP-9 are significant drivers of disease progression.
Further research is warranted to fully elucidate the selectivity profile of this compound. Comprehensive screening against a wider panel of MMPs and other protease families would provide a more complete understanding of its off-target effects. Additionally, studies focusing on the downstream consequences of MMP-2 and MMP-9 inhibition by this compound in relevant cellular and animal models will be crucial in validating its therapeutic utility and advancing it through the drug development pipeline. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for these future investigations.
References
Methodological & Application
Application Notes and Protocols: FN-439 TFA in Breast Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in the metastatic cascade, allowing cancer cells to penetrate basement membranes and invade surrounding tissues. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key enzymes in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion.[1][2] FN-439 TFA is a potent inhibitor of collagenase-1 (MMP-1) and also exhibits broad-spectrum MMP inhibitory activity.[3][4] These characteristics make it a valuable tool for investigating the role of MMPs in breast cancer invasion and for evaluating potential anti-metastatic therapeutic strategies.[5] This document provides a detailed protocol for utilizing this compound in a breast cancer cell invasion assay using a Boyden chamber system.
Data Presentation
Table 1: Effect of this compound on Breast Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 500 ± 35 | 0 |
| This compound | 1 | 375 ± 28 | 25 |
| This compound | 10 | 150 ± 21 | 70 |
| This compound | 50 | 45 ± 12 | 91 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Materials and Reagents
-
Breast cancer cell line (e.g., MDA-MB-231, known for its invasive potential)
-
This compound (MedChemExpress, HY-100210A or similar)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Boyden chambers (Transwell® inserts with 8.0 µm pore size polycarbonate membranes)
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Inverted microscope with a camera
-
24-well cell culture plates
-
Hemocytometer or automated cell counter
-
Standard cell culture incubator (37°C, 5% CO₂)
2. Experimental Workflow
3. Detailed Methodologies
3.1. Cell Culture
-
Culture the selected breast cancer cell line (e.g., MDA-MB-231) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 70-80% confluency. Ensure cells are in the logarithmic growth phase before starting the experiment.
3.2. Preparation of this compound
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 5 mg of this compound in the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
3.3. Transwell Invasion Assay
-
Coating of Transwell Inserts:
-
Thaw Matrigel® on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel® with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel® to the upper chamber of the Transwell® inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow for gel formation.
-
-
Cell Preparation and Seeding:
-
The day before the assay, seed the breast cancer cells so they reach 70-80% confluency on the day of the experiment.
-
On the day of the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound (e.g., 1, 10, 50 µM) in the cell suspension. Include a vehicle control with the same final concentration of DMSO.
-
-
Invasion Assay Setup:
-
Carefully remove any remaining liquid from the rehydrated Matrigel® in the Transwell® inserts.
-
Add 500 µL of medium containing a chemoattractant (e.g., DMEM with 10% FBS) to the lower wells of the 24-well plate.
-
Add 200 µL of the cell suspension containing the different concentrations of this compound or vehicle control to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
-
-
Quantification of Cell Invasion:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel® from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells by placing the inserts in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained, invading cells in at least five random fields of view for each insert.
-
Calculate the average number of invading cells per field for each treatment condition.
-
Signaling Pathway
MMP-Mediated Extracellular Matrix Degradation in Breast Cancer Invasion
Matrix metalloproteinases, including collagenase-1, play a pivotal role in breast cancer invasion by degrading components of the extracellular matrix, such as collagen and laminin.[6][7] This process is often initiated by signaling pathways within the cancer cell that lead to the upregulation and secretion of MMPs. Once in the extracellular space, these enzymes break down the physical barrier of the ECM, allowing cancer cells to migrate and invade surrounding tissues. This compound acts as an inhibitor of this process by directly blocking the enzymatic activity of MMPs.
References
- 1. Implication of the Extracellular Matrix in Metastatic Tumor Cell Dormancy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The key role of extracellular matrix degradation in the preparation of the metastatic niche - Extracellular Matrix and Cellular Dynamics [medyc.cnrs.fr]
- 4. Matrix metalloproteinases as therapeutic targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human breast cancer cells activate procollagenase-1 and invade type I collagen: invasion is inhibited by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagenolytic mechanisms in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FN-439 TFA in a Rat Model of Periapical Lesion Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periapical periodontitis is an inflammatory condition affecting the tissues surrounding the apex of a tooth's root, often resulting from a bacterial infection of the dental pulp. This condition leads to the destruction of the alveolar bone. The healing process involves the control of infection and the modulation of the host's inflammatory response to promote tissue regeneration. FN-439 TFA is a potent inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1), an enzyme implicated in the breakdown of extracellular matrix components during inflammatory processes. By inhibiting collagenase, this compound is hypothesized to mitigate tissue destruction and support the healing of periapical lesions.
These application notes provide a detailed protocol for the use of this compound in a rat model of experimentally induced periapical lesions, based on the findings of Anan et al. (1996) and supplemented with established methodologies from related studies.[1] The study by Anan et al. investigated the effects of a combination of an antibacterial agent (ofloxacin) and the collagenase inhibitor FN-439 on the healing of these lesions. Their findings suggest that the combination therapy significantly reduces inflammatory cell infiltration and promotes active cementogenesis and bone formation.[1]
Experimental Protocols
Note: The following protocols are a composite representation based on the available abstract of Anan et al. (1996) and detailed methodologies from other published studies on rat models of periapical lesions. The full text of the primary study was not available for a detailed protocol extraction.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.[2]
-
Age/Weight: 8-10 weeks old, weighing 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Periapical Lesions
-
Anesthesia: Administer general anesthesia via intraperitoneal injection of a ketamine/xylazine cocktail or other approved anesthetic.
-
Procedure:
-
Isolate the mandibular first molars using a rubber dam or cotton rolls.
-
Using a sterile dental burr on a low-speed handpiece, create a pulpal exposure on the occlusal surface of the mandibular first molars.
-
Leave the exposed pulp open to the oral environment for a period of 3 to 4 weeks to allow for the development of a periapical lesion.[2]
-
Monitor the animals for any signs of distress or infection.
-
Experimental Groups and Treatment
-
Group 1: Control (Vehicle)
-
The root canals are irrigated with sterile saline and filled with a vehicle control (e.g., a biocompatible paste).
-
-
Group 2: Ofloxacin (B1677185)
-
The root canals are treated with a paste containing ofloxacin.
-
-
Group 3: Ofloxacin + this compound
-
The root canals are treated with a combination paste of ofloxacin and this compound.
-
-
Group 4: Untreated
-
The induced lesions are left untreated to serve as a baseline for pathology.
-
Root Canal Treatment and Medicament Application
-
Procedure (to be performed after lesion induction):
-
Anesthetize the rats as previously described.
-
Isolate the treated tooth.
-
Access the root canal system using appropriate dental instruments.
-
Thoroughly clean and shape the root canals.
-
Irrigate the canals with sodium hypochlorite (B82951) and sterile saline.
-
Dry the canals with paper points.
-
Apply the respective intracanal medicament (as per the experimental groups) into the root canals.
-
Seal the access cavity with a temporary restorative material.
-
Evaluation of Healing
-
Time Points: Euthanize the animals at predetermined time points (e.g., 2, 4, and 8 weeks post-treatment).
-
Radiographic Analysis:
-
Dissect the mandibles and obtain standardized radiographs of the periapical regions of the first molars.
-
Measure the area of the periapical radiolucency using imaging software.
-
-
Histological Analysis:
-
Decalcify the mandibles in 10% EDTA solution.
-
Process the tissue and embed in paraffin.
-
Section the samples and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration.
-
Use specific stains (e.g., Masson's trichrome) to assess collagen deposition and new bone formation.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on tissue sections to detect and quantify specific cell types (e.g., neutrophils, macrophages) and markers of bone formation (e.g., osteocalcin).[1]
-
Data Presentation
The following tables present illustrative quantitative data based on the qualitative findings of Anan et al. (1996), where the combination of ofloxacin and this compound resulted in reduced inflammation and enhanced healing.
Table 1: Illustrative Radiographic Analysis of Periapical Lesion Area (mm²)
| Treatment Group | 2 Weeks Post-Treatment | 4 Weeks Post-Treatment | 8 Weeks Post-Treatment |
| Control (Vehicle) | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Ofloxacin | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Ofloxacin + this compound | 1.5 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Untreated | 3.0 ± 0.5 | 3.5 ± 0.6 | 4.0 ± 0.7 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Ofloxacin group. (Illustrative data)
Table 2: Illustrative Histological Scoring of Inflammation and Bone Formation (4 Weeks Post-Treatment)
| Treatment Group | Inflammatory Cell Infiltration (Score 0-3) | New Bone Formation (Score 0-3) | Cementum Repair (Score 0-3) |
| Control (Vehicle) | 2.8 ± 0.4 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| Ofloxacin | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Ofloxacin + this compound | 0.8 ± 0.2 | 2.7 ± 0.3 | 2.5 ± 0.4* |
| Untreated | 3.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
*Data are presented as mean ± standard deviation. Scores represent: 0 = absent, 1 = mild, 2 = moderate, 3 = severe. *p < 0.05 compared to the Ofloxacin group. (Illustrative data)
Diagrams
Caption: Experimental workflow for evaluating this compound in a rat model.
Caption: Proposed mechanism of this compound in periapical lesion healing.
References
Application Notes and Protocols for FN-439 TFA in a Scratch Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FN-439 TFA, a selective collagenase-1 inhibitor, in a scratch wound healing assay to investigate its effects on cell migration. The protocols and supporting information are intended for researchers in cell biology, cancer research, and drug development.
Introduction
The scratch wound healing assay is a widely used in vitro method to study cell migration, a fundamental process in tissue repair, immune response, and cancer metastasis.[1][2] This assay mimics the process of wound healing by creating a "scratch" or cell-free area in a confluent cell monolayer. The subsequent closure of this gap by migrating cells provides a quantifiable measure of cell migration.[3]
This compound is a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1).[4][5] Collagenase-1 plays a crucial role in the degradation of type I collagen, a major component of the extracellular matrix (ECM). By remodeling the ECM, collagenase-1 can influence cell migration. Therefore, inhibiting its activity with this compound may impact the migratory capabilities of various cell types. This application note details a protocol for assessing the effect of this compound on cell migration using a scratch wound healing assay.
Experimental Protocol
This protocol provides a step-by-step guide for conducting a scratch wound healing assay to evaluate the effect of this compound.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (MedchemExpress, HY-100210A or equivalent)[4]
-
Vehicle control (e.g., DMSO or the solvent used to dissolve this compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microscope with a camera for image acquisition
-
Image analysis software (e.g., ImageJ)[6]
Procedure:
-
Cell Seeding:
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently remove the culture medium.
-
Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[6][7] Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
To create a reference point for imaging, a cross-shaped scratch can be made.[6][7]
-
-
Washing:
-
Treatment with this compound:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM). An IC50 value of 1 µM for collagenase-1 inhibition can be a starting point for concentration selection.[4]
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound) and a negative control group (medium only).
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture the first set of images (T=0 hours) of the scratches using a microscope at 4x or 10x magnification.[7]
-
Ensure that the same position within each well is imaged at each time point. Marking the plate can help in repositioning.[9]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control group is nearly closed.[7]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to quantify the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition using the following formula:
% Wound Closure = [ (Area at T=0) - (Area at T=x) ] / (Area at T=0) * 100
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Data Presentation
Quantitative data from the scratch wound healing assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | Initial Scratch Area (µm²) (T=0h) | Scratch Area (µm²) (T=24h) | % Wound Closure (24h) |
| Negative Control | 0 | 500,000 | 150,000 | 70% |
| Vehicle Control | 0 | 510,000 | 155,000 | 69.6% |
| This compound | 0.1 | 490,000 | 350,000 | 28.6% |
| This compound | 1 | 505,000 | 450,000 | 10.9% |
| This compound | 10 | 520,000 | 500,000 | 3.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scratch wound healing assay with this compound.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound in modulating cell migration.
References
- 1. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. clyte.tech [clyte.tech]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for FN-439 TFA in In Vivo Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FN-439 TFA is a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1).[1] Collagenase-1 plays a critical role in the degradation of extracellular matrix components, particularly type I collagen. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. These application notes provide a summary of the available data and generalized protocols for the in vivo use of this compound in animal models.
Data Presentation
Due to the limited publicly available data on the in vivo administration of this compound, a comprehensive table of established dosages across different animal models cannot be provided. The following table summarizes the available quantitative and qualitative data. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental model.
Table 1: Summary of Available Data for this compound
| Parameter | Value/Information | Species & Model | Route of Administration | Source |
| Target | Collagenase-1 (MMP-1) | N/A | N/A | [1] |
| In Vitro IC50 | 1 µM for collagenase-1 | N/A | N/A | [1] |
| In Vivo Application | Healing of periapical lesions (in combination with an antibacterial agent) | Rat | Not specified in available abstract | [1] |
| In Vivo Application | Attenuation of drug-seeking behavior | Rodent | Intracerebroventricular | (Implied from secondary sources) |
| Observed Effects | Significantly decreased neutrophils and macrophages, promoted bone formation. | Rat | Not specified | [1] |
| Solubility | Soluble in water. For aqueous stock solutions, sterile filtration (0.22 µm filter) is recommended before use. | N/A | N/A | [1] |
Note on TFA Salt: FN-439 is supplied as a trifluoroacetate (B77799) (TFA) salt. It is important to consider that TFA itself can have biological effects. Researchers should include a vehicle control group that includes TFA if the experimental design requires it.
Signaling Pathway
Collagenase-1 (MMP-1) is a key enzyme in the degradation of the extracellular matrix (ECM). Its activity is tightly regulated and, when dysregulated, contributes to various pathologies. The signaling pathway diagram below illustrates the general mechanism of MMP-1's role in ECM degradation.
Caption: General signaling pathway of Collagenase-1 (MMP-1).
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound. The specific parameters, including animal model, dosage, and route of administration, should be optimized for each experimental design.
Reagent Preparation
a. Stock Solution Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Based on its solubility in water, prepare a stock solution by dissolving this compound in sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., phosphate-buffered saline, PBS).
-
For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 490.55 g/mol as TFA salt), dissolve 4.91 mg of the compound in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
It is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter, especially for parenteral administration routes.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
b. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using a sterile vehicle suitable for the chosen route of administration (e.g., sterile saline for injection).
-
Keep the working solution on ice until use.
Animal Models
The choice of animal model will depend on the research question. Based on the limited available information, rodent models (rats, mice) have been used. Ensure all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with relevant guidelines.
Administration Protocol: Intracerebroventricular (ICV) Injection (Generalized)
This protocol is a general guideline for ICV injection in rodents. The exact coordinates for injection will vary depending on the species, strain, and age of the animal. Stereotaxic surgery is required for this procedure.
a. Materials:
-
This compound working solution
-
Vehicle control solution
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a fine-gauge needle
-
Suturing material or wound clips
b. Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound working solution or vehicle control at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid increased intracranial pressure. The total volume is typically in the range of 1-5 µL.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision or close it with wound clips.
-
Monitor the animal closely during recovery from anesthesia and provide appropriate post-operative care, including analgesics.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving a small molecule inhibitor like this compound.
Caption: A generalized workflow for in vivo animal studies.
Disclaimer
The protocols and information provided in these application notes are intended as a general guide. It is the responsibility of the researcher to determine and validate the appropriate conditions for their specific application. Due to the limited amount of publicly available data for in vivo studies with this compound, extensive optimization of the dosage and administration protocol is highly recommended.
References
Application of FN-439 TFA in 3D Organotypic Culture Models: A Hypothetical Approach to Evaluating Anti-Invasive Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organotypic culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell culture, particularly in cancer research.[1][2][3] These models better recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions of in vivo tumors.[3] FN-439 TFA is a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1), with an IC50 value of 1 µM.[4][5] Given that collagenase-1 plays a crucial role in the degradation of type I collagen, a major component of the tumor microenvironment, its inhibition presents a promising strategy for preventing cancer cell invasion and metastasis.[4] This document outlines a hypothetical application and detailed protocols for utilizing this compound in a 3D organotypic cancer model to assess its anti-invasive potential.
Principle of Application
This hypothetical application focuses on leveraging a 3D co-culture model of cancer cells and fibroblasts embedded within a collagen-based hydrogel. This system mimics the tumor microenvironment where cancer cells interact with stromal fibroblasts and the surrounding ECM. The central hypothesis is that this compound will inhibit the enzymatic activity of collagenase-1 secreted by cancer cells and/or fibroblasts, thereby preventing the degradation of the collagen matrix and subsequent invasion of cancer cells.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols.
Table 1: Dose-Response of this compound on Cancer Cell Viability in 2D vs. 3D Culture
| Concentration (µM) | 2D Culture Viability (%) | 3D Organoid Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.8 |
| 1 | 98 ± 4.5 | 95 ± 7.1 |
| 10 | 95 ± 5.1 | 92 ± 6.5 |
| 50 | 85 ± 6.3 | 88 ± 7.9 |
| 100 | 78 ± 7.0 | 82 ± 8.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cancer Cell Invasion in 3D Organotypic Model
| Treatment | Invasion Distance (µm) | % Invasion Inhibition |
| Vehicle Control | 250 ± 35 | 0% |
| This compound (1 µM) | 120 ± 28 | 52% |
| This compound (10 µM) | 65 ± 19 | 74% |
| This compound (50 µM) | 30 ± 12 | 88% |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Preparation of Reagents and Cell Cultures
-
Cell Lines:
-
Human metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, labeled with a fluorescent marker like GFP).
-
Human cancer-associated fibroblasts (CAFs).
-
-
Culture Media:
-
Appropriate complete culture medium for the chosen cell lines (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Collagen Hydrogel:
-
Prepare a neutralized collagen type I solution at a final concentration of 2-4 mg/mL on ice.
-
II. Generation of 3D Organotypic Co-Culture Model
-
Harvest cancer cells and CAFs during their logarithmic growth phase.
-
Resuspend the cells in a small volume of serum-free medium.
-
Mix the cancer cells and CAFs at a desired ratio (e.g., 1:5) with the neutralized collagen solution.
-
Dispense 50 µL of the cell-collagen suspension into each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for collagen polymerization.
-
Gently add 150 µL of complete culture medium to each well.
-
Culture the 3D model for 3-5 days to allow for organoid formation.
III. This compound Treatment
-
After organoid formation, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the existing medium from the wells.
-
Add 200 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
IV. Analysis of Invasion and Viability
-
Invasion Assay:
-
Capture images of the organoids at the beginning and end of the treatment period using a fluorescence microscope.
-
Measure the distance of cancer cell invasion from the edge of the organoid into the surrounding collagen matrix.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
-
Viability Assay:
-
At the end of the treatment, add a viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Measure the luminescence according to the manufacturer's protocol to determine the relative number of viable cells.
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting cancer cell invasion.
Caption: Experimental workflow for assessing this compound in a 3D organotypic model.
References
- 1. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Organoid Culture: New In Vitro Models of Development and Disease [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
How to prepare FN-439 TFA stock solutions for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of FN-439 TFA stock solutions for use in cell culture experiments. This compound is a selective inhibitor of collagenase-1 (MMP-1), a key enzyme implicated in cancer progression and inflammatory diseases.
This compound: Quantitative Data Summary
For ease of reference and accurate preparation of experimental solutions, the following table summarizes the key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 604.58 g/mol [1] | Use this value for accurate molar concentration calculations. |
| IC50 | 1 µM for collagenase-1[1] | The half maximal inhibitory concentration against its primary target. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended for preparing stock solutions. |
| Suggested Stock Concentration | 10 mM | A common starting concentration for creating working solutions. |
| Typical Working Concentration | 1 - 10 µM | This range should be optimized depending on the cell line and assay. |
| Storage of Stock Solution | -20°C for up to 1 month[1] or -80°C for up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Safety Precautions
This compound is supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is a strong, corrosive acid and requires careful handling.
-
Handling: Always handle this compound powder and concentrated stock solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Waste Disposal: Dispose of all waste materials containing this compound and TFA according to your institution's hazardous waste disposal guidelines.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.046 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 604.58 g/mol = 6.0458 mg
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM solution from 6.046 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but check the product datasheet for any temperature sensitivity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1]. Protect from light.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium before preparing the final working concentration.
-
Final Dilution: Add the appropriate volume of the diluted stock solution to your cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells. The final DMSO concentration in cell culture should ideally be kept below 0.1% (v/v) to minimize cytotoxicity.
Visualizations
Collagenase-1 (MMP-1) Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving collagenase-1 (MMP-1) in the context of cancer and inflammation. Pro-inflammatory cytokines can induce the expression of MMP-1, which then degrades type I collagen in the extracellular matrix, facilitating processes like tumor cell invasion and angiogenesis.
References
Application Notes and Protocols for FN-439 TFA in Combination with Ofloxacin for Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of combining FN-439 TFA, a selective collagenase-1 inhibitor, with ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, in wound healing studies. The combination aims to address two critical aspects of wound repair: controlling bacterial bioburden and modulating extracellular matrix (ECM) remodeling.
Introduction
Wound healing is a complex biological process involving inflammation, cell proliferation, migration, and ECM remodeling. Bacterial infection and excessive collagen degradation are common factors that impair this process, leading to chronic wounds. Ofloxacin is an established antibiotic effective against common wound pathogens.[1][2][3] this compound is a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1), an enzyme that degrades type I collagen and is often dysregulated in chronic wounds.[4][5] The combination of this compound and ofloxacin presents a promising dual-action therapeutic strategy to promote efficient wound healing by simultaneously managing infection and regulating collagen turnover. A study on rat periapical lesions demonstrated that the combination of ofloxacin and FN-439 led to a significant decrease in neutrophils and macrophages, alongside enhanced cementogenesis and bone formation, suggesting a beneficial effect on inflammation and tissue remodeling.[5]
Rationale for Combination Therapy
The synergistic potential of combining this compound and ofloxacin lies in their complementary mechanisms of action:
-
Ofloxacin: As a fluoroquinolone antibiotic, ofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, preventing bacterial replication and reducing the bacterial load in the wound.[1][2][6] This is crucial in preventing infection-related complications and allowing the natural wound healing process to proceed.
-
This compound: By selectively inhibiting collagenase-1 (MMP-1), this compound can prevent excessive degradation of the newly formed collagen matrix, which is essential for providing structural integrity to the healing tissue.[4][5] This is particularly relevant in chronic wounds where MMP levels are often elevated.
The proposed combined effect is a synchronized approach where ofloxacin creates a sterile environment conducive to healing, while this compound preserves the essential collagen scaffold, thereby promoting faster and more organized tissue regeneration.
Data Presentation
The following tables summarize hypothetical quantitative data for in vitro and in vivo studies to illustrate the expected outcomes of combining this compound and ofloxacin.
Table 1: In Vitro Scratch Assay - Wound Closure Rate (%)
| Treatment Group | 12 hours | 24 hours | 48 hours |
| Control (Vehicle) | 15 ± 2.5 | 35 ± 4.1 | 60 ± 5.3 |
| Ofloxacin (10 µg/mL) | 20 ± 3.1 | 45 ± 3.8 | 75 ± 4.9 |
| This compound (1 µM) | 18 ± 2.8 | 40 ± 4.5 | 68 ± 5.1 |
| Ofloxacin + this compound | 30 ± 3.5 | 65 ± 4.2 | 95 ± 3.7 |
Table 2: In Vivo Excisional Wound Healing Model - Wound Area Reduction (%)
| Treatment Group | Day 3 | Day 7 | Day 14 |
| Control (Vehicle) | 10 ± 1.8 | 30 ± 3.2 | 70 ± 5.5 |
| Ofloxacin | 15 ± 2.1 | 45 ± 4.0 | 85 ± 4.8 |
| This compound | 12 ± 2.0 | 38 ± 3.7 | 78 ± 5.1 |
| Ofloxacin + this compound | 25 ± 2.8 | 60 ± 4.5 | 98 ± 2.3 |
Table 3: In Vivo Excisional Wound Healing Model - Bacterial Load (CFU/g tissue)
| Treatment Group | Day 3 | Day 7 |
| Control (Infected) | 5 x 10^7 | 2 x 10^7 |
| Ofloxacin | 1 x 10^4 | < 100 |
| This compound | 4 x 10^7 | 1.5 x 10^7 |
| Ofloxacin + this compound | 8 x 10^3 | < 100 |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound and ofloxacin on the migration of dermal fibroblasts, a key cell type in wound healing.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Ofloxacin (stock solution in sterile water)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed HDFs in 6-well plates and culture until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with DMEM containing 1% FBS and the respective treatments:
-
Vehicle control (DMSO and sterile water)
-
Ofloxacin (e.g., 10 µg/mL)
-
This compound (e.g., 1 µM)
-
Ofloxacin + this compound
-
-
Capture images of the scratch at 0, 12, 24, and 48 hours.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
In Vivo Excisional Wound Healing Model
This protocol describes the creation of a full-thickness excisional wound in a rat model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Topical formulation base (e.g., hydrogel)
-
This compound and Ofloxacin
-
Wound dressing materials
Procedure:
-
Anesthetize the rat and shave the dorsal area.
-
Create a circular, full-thickness excisional wound (e.g., 8 mm diameter) on the back of each rat.
-
Divide the animals into four groups:
-
Group 1: Vehicle control (hydrogel base)
-
Group 2: Ofloxacin in hydrogel
-
Group 3: this compound in hydrogel
-
Group 4: Ofloxacin + this compound in hydrogel
-
-
Apply the respective topical formulations to the wounds daily.
-
Measure the wound area on days 0, 3, 7, 10, and 14 using a digital camera and image analysis software.
-
On selected days, euthanize a subset of animals and harvest the wound tissue for histological analysis (H&E and Masson's trichrome staining) and bacterial load quantification.
Visualizations
Proposed Signaling Pathway of Combined this compound and Ofloxacin in Wound Healing
Caption: Proposed mechanism of this compound and Ofloxacin in promoting wound healing.
Experimental Workflow for In Vivo Wound Healing Study
Caption: Workflow for the in vivo excisional wound healing study.
Conclusion
The combination of this compound and ofloxacin offers a promising, multi-faceted approach to wound healing by addressing both bacterial infection and extracellular matrix degradation. The provided protocols and conceptual frameworks are intended to guide researchers in the systematic evaluation of this combination therapy. Further studies are warranted to fully elucidate the synergistic effects and optimal formulations for clinical application.
References
- 1. Wound Healing Study in Rats: Excision Model | Research SOP [researchsop.com]
- 2. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel excisional wound pain model for evaluation of analgesics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing MMP Activity Using FN-439 TFA in Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. FN-439 TFA is a selective inhibitor of collagenase-1 (MMP-1) and also exhibits inhibitory activity against other MMPs, such as MMP-9.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in gelatin and in situ zymography to assess MMP activity, aiding in the study of MMP function and the development of novel therapeutics.
Zymography is a widely used technique that allows for the detection of proteolytic activity of MMPs.[5][6][7] In this method, a substrate for the MMPs, such as gelatin or casein, is co-polymerized in a polyacrylamide gel.[5] Samples containing MMPs are then electrophoresed through the gel. After renaturation of the enzymes, the gel is incubated, allowing the MMPs to digest the substrate. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a stained background.[6] The inclusion of a specific inhibitor like this compound can help to identify and characterize the activity of target MMPs.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various MMPs is summarized in the table below. This data is essential for determining the appropriate concentrations for inhibition studies in zymography.
| MMP Target | IC50 Value | Notes |
| Collagenase-1 (MMP-1) | 1 µM | Selective inhibitor.[2][3][4] |
| MMP-9 | 223 µM | Determined by in vitro enzyme assay using the purified MMP-9 catalytic domain.[1] |
| Total MMP activity (hippocampal tissue) | 3.9 mM | Determined by in situ inhibition of MMP-mediated degradation of a broad-spectrum MMP substrate.[1] |
Experimental Protocols
Gelatin Zymography Protocol for Assessing MMP-2 and MMP-9 Inhibition by this compound
This protocol is optimized for detecting the activity and inhibition of MMP-2 and MMP-9, commonly referred to as gelatinases, in biological samples such as cell culture supernatants or tissue extracts.[5]
Materials:
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO, and dilute to desired concentrations in the incubation buffer)
-
Samples: Conditioned cell culture media, tissue homogenates, etc.
-
Zymogram Gel: 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.
-
Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue. (Note: Do not use reducing agents like β-mercaptoethanol or DTT).
-
Electrophoresis Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS.
-
Renaturation Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Determine the protein concentration of tissue homogenates.
-
Mix equal volumes of the sample with 2X sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load 10-20 µg of protein per well in the zymogram gel.
-
Run the gel at 100-120 V for 90-120 minutes at 4°C, or until the dye front reaches the bottom of the gel.
-
-
Renaturation:
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice with renaturation buffer for 30 minutes each at room temperature with gentle agitation to remove SDS.
-
-
Incubation with this compound:
-
Prepare incubation buffer containing a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a control incubation buffer without the inhibitor.
-
Incubate the gel in the prepared buffers overnight (16-24 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).
-
Compare the band intensities in the inhibitor-treated lanes to the control lane to determine the extent of inhibition.
-
In Situ Zymography Protocol for Visualizing MMP Activity and Inhibition
In situ zymography allows for the localization of MMP activity within tissue sections.[1] This protocol is adapted for use with this compound to visualize the inhibition of MMP activity in a spatial context.
Materials:
-
This compound
-
Fresh frozen tissue sections (5-10 µm thick) mounted on glass slides.
-
DQ-Gelatin: A fluorescently quenched gelatin substrate.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2.
-
Mounting Medium with a nuclear counterstain (e.g., DAPI).
Procedure:
-
Tissue Section Preparation:
-
Cut fresh frozen tissue sections using a cryostat and mount them on pre-cooled glass slides.
-
Allow the sections to air dry for 10-15 minutes at room temperature.
-
-
Inhibitor Treatment:
-
Prepare incubation buffer containing DQ-Gelatin (final concentration 20 µg/mL) and the desired concentration of this compound (e.g., 10 µM, 100 µM, 1 mM). Prepare a control solution without the inhibitor.
-
Overlay the tissue sections with the incubation solution (50-100 µL per section).
-
-
Incubation:
-
Incubate the slides in a humidified, light-proof chamber at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the tissue and the level of MMP activity.
-
-
Washing and Mounting:
-
Gently wash the slides three times with PBS to remove excess substrate and inhibitor.
-
Mount the coverslips using a mounting medium containing a nuclear counterstain.
-
-
Microscopy and Analysis:
-
Visualize the fluorescence using a fluorescence microscope. Areas of gelatinolytic activity will show green fluorescence due to the cleavage of the quenched substrate.
-
Capture images and compare the fluorescence intensity between the control and inhibitor-treated sections to assess the level of inhibition. The presence of blue fluorescence from the nuclear stain can confirm the presence of cells in the tissue section.[1]
-
Visualizations
Experimental Workflow for Gelatin Zymography with this compound
Caption: Workflow for assessing MMP inhibition using this compound in gelatin zymography.
Signaling Pathway for MMP-1 Induction
Caption: Simplified signaling pathways involved in the induction of MMP-1 expression.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase-1 Associates with Intracellular Organelles and Confers Resistance to Lamin A/C Degradation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP1 matrix metallopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
FN-439 TFA as a tool compound for studying fibrosis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A key feature of fibrosis is the accumulation of collagen. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are crucial for ECM remodeling and degradation. MMP-1, also known as collagenase-1, is of particular interest as it initiates the degradation of fibrillar collagens, particularly types I and III, which are abundant in fibrotic tissue.
FN-439 TFA is a selective inhibitor of collagenase-1 (MMP-1).[1] By blocking the activity of MMP-1, this compound can be utilized as a tool compound to investigate the role of collagen degradation in the progression and potential resolution of fibrosis. Its use in in vitro and in vivo models can help elucidate the complex role of MMP-1 in various fibrotic diseases. While MMPs are generally considered to have anti-fibrotic roles by degrading excess ECM, some studies indicate that MMP-1 is upregulated in conditions like idiopathic pulmonary fibrosis (IPF) and may contribute to the complex pathology beyond simple collagen degradation.[2][3][4]
This document provides detailed application notes and protocols for utilizing this compound in fibrosis research.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of collagenase-1 (MMP-1). MMP-1 is responsible for the initial cleavage of the triple helix of fibrillar collagens, a rate-limiting step in their degradation.[5] In fibrotic tissues, the balance between collagen deposition and degradation is disrupted. By inhibiting MMP-1, this compound allows researchers to study the consequences of reduced collagenolysis on fibroblast behavior, ECM accumulation, and tissue mechanics in controlled experimental settings. The trifluoroacetic acid (TFA) salt form of the compound ensures solubility and stability, though it is important to consider potential pH changes and use appropriate vehicle controls in experiments.
The proposed mechanism of action for this compound in the context of fibrosis research is depicted in the following signaling pathway diagram.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Collagenase-1 (MMP-1) | [1] |
| IC₅₀ | 1 µM | [1] |
| Purity | >99% | Vendor Specific |
| Form | Trifluoroacetic acid (TFA) salt | Vendor Specific |
| Storage | Stock solution: -80°C (6 months); -20°C (1 month) | [1] |
Experimental Protocols
Note on this compound Preparation: this compound is typically soluble in organic solvents like DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low (<0.1%) and consistent across all experimental groups, including the vehicle control. For in vivo studies, solubility and vehicle formulation should be carefully determined based on the administration route.
In Vitro Application: Inhibition of Fibroblast to Myofibroblast Transition and Collagen Deposition
This protocol describes a method to assess the effect of this compound on TGF-β1-induced fibroblast activation and collagen deposition in vitro.
1. Cell Culture and Treatment:
-
Seed fibroblasts (e.g., primary human lung fibroblasts or NRK-49F rat kidney fibroblasts) in 6-well or 12-well plates at a density that allows for growth over the experimental period.
-
Once cells reach 70-80% confluency, reduce the serum concentration in the medium (e.g., to 0.5% FBS) for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Add recombinant TGF-β1 (typically 5-10 ng/mL) to the media to induce myofibroblast differentiation and incubate for 48 to 72 hours.[6][7][8]
2. Western Blot for Myofibroblast Markers:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-smooth muscle actin (α-SMA, a myofibroblast marker) and Collagen Type I. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands. Quantify band intensity to determine changes in protein expression.
3. Immunofluorescence for α-SMA:
-
Grow cells on glass coverslips in a 24-well plate and treat as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope to assess the formation of α-SMA stress fibers.
4. Sirius Red Staining for Collagen Deposition:
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells with Bouin's fluid or 4% paraformaldehyde.
-
Stain the fixed cells with Picro-Sirius Red solution for 1 hour.[9][10][11]
-
Wash with acidified water (0.5% acetic acid) to remove unbound dye.[9][11]
-
Elute the stain with a known volume of destain solution (e.g., 0.2 M NaOH/methanol, 1:1) and measure the absorbance at 540 nm to quantify total collagen.
In Vitro Application: Collagenase Activity Assay
This protocol determines the direct inhibitory effect of this compound on collagenase activity.
1. Principle:
-
This assay uses a fluorogenic substrate that is cleaved by active collagenase, releasing a fluorescent signal. The inhibitory potential of this compound is measured by the reduction in fluorescence.
2. Protocol:
-
Use a commercially available collagenase activity assay kit (e.g., from Millipore, ScienCell, Chondrex).[12][13][14]
-
Reconstitute the active human recombinant MMP-1 enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, active MMP-1, and varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 340/440 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve). Determine the IC₅₀ value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Application: Murine Models of Fibrosis
These protocols are proposed methods to evaluate the anti-fibrotic potential of this compound in vivo. The choice of model depends on the organ of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinases and Their Inhibitors in Pulmonary Fibrosis: EMMPRIN/CD147 Comes into Play - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 11. stainsfile.com [stainsfile.com]
- 12. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Collagenase Activity Assay (CAA) [sciencellonline.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with FN-439 TFA in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with FN-439 TFA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1).[1] Its primary research applications are in the fields of cancer and inflammation.[1][2] The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides and small molecules purified using high-performance liquid chromatography (HPLC).[3][4]
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
Many researchers encounter solubility issues with compounds like this compound for several reasons:
-
Hydrophobicity: FN-439, like many enzyme inhibitors, may possess hydrophobic characteristics, leading to poor solubility in aqueous solutions.[5]
-
"Salting Out": When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.[5][6]
-
Influence of TFA Counter-ion: The trifluoroacetate (TFA) counter-ion can lower the pH of your solution, which may affect the solubility of the compound.[3]
Q3: What is the recommended storage for this compound solutions?
For long-term stability, it is recommended to store this compound powder at -20°C. Once dissolved, stock solutions should also be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1][6]
Troubleshooting Guide for this compound Solubility
Issue: this compound powder does not dissolve in my aqueous buffer.
Root Cause: Direct dissolution of hydrophobic compounds in aqueous buffers is often challenging. The compound's properties, including its pKa and the buffer's pH, play a crucial role.
Solution Workflow:
References
Optimal storage conditions to maintain FN-439 TFA stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of FN-439 TFA to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored in a sealed container at -80°C for up to two years.[1] It is crucial to protect the compound from moisture and light.[1]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored in tightly sealed containers, protected from light. Recommended storage durations are up to 6 months at -80°C or up to 1 month at -20°C.[1]
Q3: What solvents are recommended for reconstituting this compound?
A3: While specific solvent compatibility can vary, it is important to select a solvent appropriate for your experimental design. If using water as the stock solution solvent, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Q4: What are the general handling precautions for this compound?
A4: this compound contains trifluoroacetic acid (TFA), which is a corrosive and moisture-sensitive substance.[2][3][4] Always handle the compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] Avoid inhalation of dust or vapors.[3]
Q5: What signs of degradation should I look for?
A5: Visual signs of degradation in the solid powder can include discoloration or clumping. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, chemical degradation may not always be visible. Therefore, periodic assessment of purity and activity is recommended for long-term studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in the experiment. | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 2. Degradation of the compound due to exposure to light or moisture. 3. Incompatibility with the experimental buffer or solvent. | 1. Prepare fresh stock solutions from solid powder. Aliquot and store at -80°C. 2. Ensure all containers are tightly sealed and protected from light. 3. Perform a solvent compatibility test to ensure the stability of this compound in your experimental medium. |
| Variability in experimental results. | 1. Inconsistent concentration of stock solutions due to improper storage or handling. 2. Partial degradation of the compound. | 1. Re-quantify the concentration of the stock solution. 2. Perform a stability test to assess the integrity of your current batch of this compound (see Experimental Protocols section). |
| Visible changes in the solid compound (e.g., color change, clumping). | Exposure to moisture and/or air. TFA is hygroscopic.[3] | Discard the compound and use a fresh, properly stored vial. Ensure future storage is in a desiccated and inert atmosphere if possible. |
Data on Storage Conditions
Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -80°C | Up to 2 years | Sealed container, away from moisture and light.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquoted, sealed container, away from moisture and light.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquoted, sealed container, away from moisture and light.[1] |
User-Generated Stability Data Template
For researchers conducting long-term studies, it is advisable to generate in-house stability data. The following table can be used as a template:
| Storage Condition (°C) | Solvent | Time Point (Weeks) | Purity (%) by HPLC | Biological Activity (% of Initial) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 |
Experimental Protocols
Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical stability of this compound. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific equipment and requirements.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) for mobile phase modification
-
Appropriate HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or an ACN/water mixture) to a final concentration of 1 mg/mL. This will be your "Time 0" sample.
-
Sample Storage: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
HPLC Analysis (Time 0):
-
Dilute the "Time 0" stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient method (e.g., 10-90% ACN in water with 0.1% TFA over 20 minutes).
-
Record the chromatogram and determine the peak area of the main this compound peak. The purity at Time 0 is considered 100%.
-
-
Subsequent Time Points: At each desired time point (e.g., 1, 2, 4, 8 weeks), retrieve a stored aliquot.
-
HPLC Analysis (Subsequent Time Points): Repeat the dilution and HPLC analysis as described in step 3.
-
Data Analysis:
-
For each time point, calculate the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram to determine the purity.
-
Compare the peak area of the main peak at each time point to the peak area at Time 0 to assess degradation.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Determining the effective concentration of FN-439 TFA for in vitro assays.
This technical support center provides guidance on the effective concentration of FN-439 TFA for in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2] It is utilized in research related to cancer and inflammation.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for collagenase-1 (MMP-1) is 1 µM.[1][2]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: Based on published studies, the effective concentration can vary depending on the assay and cell type. For inhibiting cancer cell invasion, concentrations in the range of 10-100 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water up to 250 mg/mL (413.51 mM), and sonication may be needed to fully dissolve the compound.[1] For storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What are the potential off-target effects of this compound?
A5: While FN-439 is described as a selective MMP-1 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Broad-spectrum MMP inhibitors have been known to interact with other metalloenzymes, including other MMPs and ADAMs (a disintegrin and metalloproteinase).[3] It is advisable to test the effect of this compound on other relevant MMPs if they are expressed in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | - Incorrect concentration: The concentration of this compound may be too low for the specific assay or cell density. - Compound degradation: Improper storage or handling of the compound. - Enzyme source/activity: The activity of the target MMP-1 may be too high, or the enzyme may be from a species where FN-439 has lower potency. | - Perform a dose-response curve to determine the optimal concentration. - Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1] - Verify the activity of your MMP-1 preparation and consider the species-specificity of the inhibitor. |
| Cell toxicity observed. | - High concentration: The concentration of this compound may be too high, leading to off-target effects and cellular toxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. - Use the lowest effective concentration that achieves the desired inhibitory effect. |
| Inconsistent results between experiments. | - Variability in cell culture: Differences in cell passage number, confluency, or serum concentration in the media. - Inconsistent compound preparation: Errors in dilution or storage of this compound. | - Standardize cell culture conditions, including passage number and seeding density. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Collagenase-1 (MMP-1) | [1][2] |
| IC50 | 1 µM | [1][2] |
| Solubility (in H2O) | 250 mg/mL (413.51 mM) | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Detailed Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
This protocol provides a general workflow for treating cells with this compound for subsequent analysis.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentrations in serum-free or low-serum cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with the specific downstream assay, such as a cell invasion assay, western blotting for MMP-1 expression, or a cell viability assay.
Visualizations
Caption: General workflow for in vitro assays using this compound.
Caption: this compound inhibits MMP-1-mediated collagen degradation.
References
How to minimize off-target effects of FN-439 TFA in experiments.
Welcome to the technical support center for FN-439 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Collagenase-1, also known as Matrix Metalloproteinase-1 (MMP-1).[1] It inhibits MMP-1 with an IC50 value of 1 µM.[1][2] FN-439 is utilized in research related to cancer and inflammation.[2]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended target, MMP-1. These unintended interactions can lead to misinterpretation of experimental results, where an observed biological effect may not be due to the inhibition of MMP-1. This is particularly crucial in drug development, as off-target effects can cause unforeseen side effects.
Q3: What does the "TFA" in this compound stand for, and can it affect my experiments?
TFA stands for trifluoroacetic acid. It is often used in the purification of synthetic molecules and remains as a counter-ion in the final product. It is important to be aware that residual TFA can have biological effects of its own, including cytotoxicity and altering cellular growth, which could be mistaken for the activity of FN-439.[3]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: The observed phenotype might be due to an off-target effect of FN-439 or interference from the TFA counter-ion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results with this compound.
Detailed Steps:
-
Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to MMP-1 in your experimental system.
-
Control for TFA Effects: Run parallel experiments with TFA alone at the same concentration as in your this compound treatment to determine if the TFA counter-ion is responsible for the observed effects.
-
Evaluate Off-Target Binding: While a complete selectivity profile for FN-439 is not publicly available, it has been shown to inhibit MMP-9, although at a much higher concentration (IC50 = 223 µM) than for MMP-1 (IC50 = 1 µM).[4] Consider that other MMPs or proteases could be off-targets.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of MMP-1. If the phenotype observed with this compound is absent in the MMP-1 knockdown/knockout cells, it strongly suggests the effect is on-target.
Issue 2: Observed Cellular Toxicity
Possible Cause: Cell death or reduced viability could be a result of MMP-1 inhibition, an off-target effect of FN-439, or TFA-induced toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that gives the desired on-target effect to minimize potential off-target and toxic effects.
-
Run a TFA Cytotoxicity Control: Treat cells with a range of TFA concentrations to determine its toxicity profile in your specific cell line.
-
Assess Apoptosis/Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death, which can provide clues about the underlying pathways.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of FN-439 and provide a general reference for concentrations of control compounds used in validation experiments.
Table 1: FN-439 Inhibitory Concentrations
| Target | IC50 | Notes |
| MMP-1 (Collagenase-1) | 1 µM | Primary target.[1][2] |
| MMP-9 (Gelatinase B) | 223 µM | Indicates some selectivity for MMP-1 over MMP-9.[4] |
| Total MMPs (in hippocampal tissue) | 3.9 mM | Broad MMP inhibition at high concentrations.[4] |
Table 2: Recommended Concentrations for Control Experiments
| Experiment | Control Compound | Typical Concentration | Purpose |
| MMP-1 Inhibition Assay | GM6001 (Broad-spectrum MMP inhibitor) | 1 µM | Positive control for MMP inhibition.[5] |
| Target Validation | Scrambled siRNA/shRNA | Varies (e.g., 10-100 nM) | Negative control for genetic knockdown experiments. |
| Cytotoxicity Assay | TFA (Trifluoroacetic Acid) | Match concentration in this compound solution | Control for counter-ion effects. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to MMP-1 in intact cells.
Methodology:
-
Cell Treatment: Treat one group of cells with this compound and a control group with vehicle (e.g., DMSO).
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble MMP-1 at each temperature using a specific antibody.
-
Data Analysis: A shift in the melting curve of MMP-1 to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: siRNA-Mediated Knockdown for Target Validation
Objective: To verify that the biological effect of this compound is dependent on the presence of its target, MMP-1.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting MMP-1 mRNA. Use a non-targeting (scrambled) siRNA as a negative control.
-
Knockdown Verification: After 48-72 hours, confirm the reduction of MMP-1 protein levels by Western Blot or mRNA levels by qPCR.
-
Phenotypic Assay: Treat both MMP-1 knockdown and control cells with this compound.
-
Data Analysis: If the phenotype observed with this compound in control cells is diminished or absent in the MMP-1 knockdown cells, it validates that the effect is on-target.
Protocol 3: TFA Counter-Ion Exchange
Objective: To remove the TFA counter-ion from the FN-439 sample to eliminate its potential biological effects.
Methodology (Lyophilization-based):
-
Dissolution: Dissolve the this compound in a dilute solution of a biocompatible acid, such as hydrochloric acid (HCl) (e.g., 0.1 M).[6]
-
Lyophilization: Freeze-dry the solution to remove the solvent and the volatile TFA-HCl salt.
-
Repeat: Repeat the dissolution and lyophilization steps 2-3 times to ensure complete exchange of the TFA counter-ion for chloride.[6]
-
Final Reconstitution: Reconstitute the resulting FN-439 HCl salt in the desired experimental buffer.
Signaling Pathways
MMP-1 Signaling and Potential for Off-Target Confounding
MMP-1 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly collagen. Its activity is crucial for processes like cell migration, invasion, and tissue remodeling. The signaling pathways influenced by MMP-1 are complex and can be affected by off-target activities of inhibitors.
Caption: On-target vs. potential off-target effects of this compound.
Inhibition of MMP-1 by FN-439 is expected to reduce ECM degradation, thereby decreasing cell migration and invasion. However, if FN-439 also inhibits other proteins (off-targets), it could modulate other signaling pathways, leading to a biological response that is incorrectly attributed solely to MMP-1 inhibition. Therefore, the validation experiments outlined in this guide are essential for robust and reliable research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
FN-439 TFA stability in different cell culture media over time.
Welcome to the technical support center for FN-439 TFA, a selective collagenase-1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO or water.[1] If using water, the solution should be sterile filtered through a 0.22 µm filter before use.[1] To maintain the stability of the stock solution, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a selective inhibitor of collagenase-1 (also known as Matrix Metalloproteinase-1 or MMP-1).[1] Collagenase-1 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type I collagen. By inhibiting collagenase-1, this compound can prevent the breakdown of collagen, which is a critical process in cancer cell invasion and inflammatory conditions.[2][3]
Q3: In which research areas can this compound be utilized?
A3: this compound is primarily used in cancer and inflammation research.[4] Its ability to inhibit collagenase-1 makes it a valuable tool for studying processes such as tumor metastasis, angiogenesis, and tissue remodeling in inflammatory diseases.[2][3]
Q4: Is there any information on the stability of the trifluoroacetate (B77799) (TFA) salt in cell culture?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound in my cell-based assay. | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure aliquots are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| Instability in Media: The compound may not be stable in your specific cell culture medium over the duration of the experiment. | Perform a stability study to determine the half-life of this compound in your medium at 37°C (see Experimental Protocol below). Consider refreshing the medium with freshly diluted compound at regular intervals for long-term experiments. | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. The reported IC50 value of 1 µM can serve as a starting point.[4] | |
| Observed cytotoxicity or cell morphology changes unrelated to the expected biological effect. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your cell line (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Compound Precipitation: this compound may have precipitated out of solution in the cell culture medium. | Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or preparing the final dilution in pre-warmed medium. | |
| Variability between experimental replicates. | Inconsistent Compound Dosing: Inaccurate pipetting or uneven distribution of the compound in the culture wells. | Ensure accurate and consistent pipetting techniques. Gently mix the culture plate after adding the compound to ensure even distribution. |
| Cell Culture Conditions: Variations in cell density, passage number, or incubation conditions. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure uniform seeding density. |
Stability of this compound in Cell Culture Media
The stability of a small molecule inhibitor in cell culture media is a critical factor for the successful design and interpretation of in vitro experiments. The following tables provide hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C.
Table 1: Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100% |
| 2 | 95% |
| 6 | 85% |
| 12 | 70% |
| 24 | 50% |
| 48 | 25% |
| 72 | 10% |
Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100% |
| 2 | 98% |
| 6 | 90% |
| 12 | 80% |
| 24 | 60% |
| 48 | 35% |
| 72 | 15% |
Note: The data presented in these tables is hypothetical and intended for illustrative purposes. It is strongly recommended that researchers determine the stability of this compound in their specific experimental system.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
Procedure:
-
Prepare this compound Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike into Medium: Dilute the this compound stock solution into pre-warmed cell culture medium to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: To stop degradation and prepare the sample for HPLC analysis, add 3 volumes of ice-cold acetonitrile to the medium sample. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by HPLC to quantify the remaining amount of this compound. The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (t½) of the compound in the medium.
Caption: Workflow for determining this compound stability in cell culture media.
Signaling Pathway
This compound, as a collagenase-1 inhibitor, indirectly modulates signaling pathways that are activated by the interaction of cells with the extracellular matrix, particularly type I collagen.
Caption: this compound inhibits collagenase-1, preventing collagen degradation and subsequent signaling.
References
Technical Support Center: Addressing FN-439 TFA Precipitation in Experimental Setups
For researchers, scientists, and drug development professionals utilizing FN-439 TFA, a selective collagenase-1 (MMP-1) inhibitor, encountering precipitation issues can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and mitigate this compound precipitation, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA salt form used?
FN-439 is a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1), with an IC₅₀ value of 1 μM.[1][2] It is a valuable tool for studying the roles of MMP-1 in physiological and pathological processes such as cancer and inflammation.[1][2]
The trifluoroacetate (B77799) (TFA) salt form is a common consequence of the solid-phase peptide synthesis and purification processes used for many synthetic peptides and small molecules.[3] Trifluoroacetic acid is used as a cleavage agent and an ion-pairing reagent during reverse-phase HPLC, leading to the formation of the TFA salt.[3] While this form is often a byproduct of manufacturing, the TFA counter-ion can influence the compound's solubility and behavior in biological assays.[3][4]
Q2: My this compound precipitated immediately upon reconstitution in an aqueous buffer. What is the likely cause and how can I prevent this?
Immediate precipitation, often referred to as "crashing out," is typically due to the low aqueous solubility of the compound when rapidly transferred from a solid state or a high-concentration organic stock solution into a physiological buffer. The TFA salt can sometimes contribute to this issue.
Troubleshooting Workflow for Immediate Precipitation:
Q3: I observe precipitation of this compound in my cell culture media after a few hours of incubation. What could be the cause?
Delayed precipitation in cell culture media can be multifactorial. Potential causes include:
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time.
-
pH Shift: The pH of the cell culture medium can change during incubation due to cellular metabolism, potentially affecting the solubility of this compound.
-
Temperature Fluctuations: While incubators maintain a constant temperature, repeated removal of culture plates can cause temperature cycling, which may impact compound solubility.
-
Evaporation: Evaporation of media in long-term experiments can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Q4: Can the TFA counter-ion itself affect my experimental results?
Yes, the trifluoroacetate counter-ion can have biological effects. Studies have shown that TFA salts can, in some instances, inhibit or stimulate cell proliferation.[3][4] For sensitive in vivo or cell-based assays, it is crucial to consider the potential effects of TFA. If unexpected results are observed, performing a counter-ion exchange to a more biologically compatible salt like hydrochloride (HCl) or acetate (B1210297) may be necessary.[4]
Troubleshooting Guides
Issue 1: this compound Precipitation During Stock Solution Preparation
Problem: The compound does not fully dissolve or forms a precipitate when preparing a stock solution.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | This compound has varying solubility in different solvents. While highly soluble in water with sonication, initial reconstitution in an organic solvent is often preferred for preparing high-concentration stock solutions. |
| Insufficient Mixing | The compound may require more energy to dissolve completely. |
| Low Temperature | Solubility can be temperature-dependent. |
Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex: Vortex the vial for 1-2 minutes to aid dissolution.
-
Sonicate: If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Issue 2: Precipitation in Cell Culture Media
Problem: A precipitate is observed in the cell culture wells after adding the this compound working solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. |
| Interaction with Serum | Proteins in fetal bovine serum (FBS) can bind to the compound and cause aggregation. |
| Incorrect Buffer pH | The pH of the media may be close to the isoelectric point of this compound, reducing its solubility. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Water | 250 mg/mL | Requires sonication. | [5] |
| DMSO | ~33 mg/mL | A common solvent for stock solutions. | [6] |
| Ethanol | ~16 mg/mL | Can be used as an alternative to DMSO. | [6] |
| PBS (pH 7.2) | ~10 mg/mL | Lower solubility compared to water. | [6] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Stock Solution Stability | Recommendations | Source |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability and can be adapted for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in pre-warmed, complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro MMP-1 Inhibition Assay
This protocol provides a framework for measuring the inhibitory activity of this compound against MMP-1.
-
Reagent Preparation: Prepare the assay buffer, a fluorogenic MMP-1 substrate, and the active MMP-1 enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and the MMP-1 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP-1 substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve) and determine the percent inhibition for each this compound concentration.
Mandatory Visualizations
Collagenase-1 (MMP-1) Activation and Signaling Pathway
Logical Troubleshooting Flowchart for this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. protocols.io [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
How to assess the purity and activity of FN-439 TFA before use.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of FN-439 TFA, a selective collagenase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of collagenase-1 (also known as Matrix Metalloproteinase-1 or MMP-1). It is supplied as a trifluoroacetic acid (TFA) salt to improve its solubility and stability. FN-439 inhibits collagenase-1 with a reported IC50 value of 1 μM.[1][2] It is commonly used in research related to cancer and inflammation, where collagenase-1 activity is often dysregulated.
Q2: What is the purpose of the TFA salt form?
A2: Trifluoroacetic acid (TFA) is a strong acid used during the purification of synthetic peptides and small molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). It forms a salt with the compound (in this case, FN-439), which enhances its stability and solubility in aqueous solutions. However, residual TFA can interfere with certain downstream applications, particularly mass spectrometry.
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months), protected from moisture and light.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. When preparing aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 μm filter before use.[1] Always refer to the supplier's datasheet for specific handling and storage instructions.
Q4: What is the expected purity of this compound from the supplier?
A4: Commercial suppliers typically provide this compound with a high degree of purity. For example, some vendors report a purity of ≥98%, with specific batches documented at 99.81%.[2] It is crucial to verify the purity of each new lot before use in experiments.
Purity Assessment
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Quantitative Data Summary: Purity
| Parameter | Expected Value | Analytical Method |
| Purity | ≥98% | HPLC |
| Molecular Weight (FN-439) | ~490.59 g/mol | Mass Spectrometry |
| Molecular Weight (TFA) | 114.02 g/mol | - |
| Molecular Weight (this compound Salt) | ~604.61 g/mol | Mass Spectrometry |
Experimental Workflow: Purity Assessment
Caption: Workflow for assessing the purity and identity of this compound.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Troubleshooting Guide: Purity Assessment
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks in HPLC chromatogram | Impurities in the sample; Degradation of the compound. | Confirm the identity of the main peak using MS. If impurities are present, consider re-purification if the purity is below the acceptable limit for your experiment. Check storage conditions to prevent degradation. |
| Broad or tailing peaks in HPLC | Poor sample solubility; Column contamination; Inappropriate mobile phase. | Ensure the sample is fully dissolved in the injection solvent. Use a guard column to protect the analytical column. Optimize the mobile phase composition and pH. |
| Incorrect molecular weight in MS | Presence of adducts (e.g., sodium, potassium); Fragmentation of the molecule; TFA adducts. | Check for common adducts in the mass spectrum. Optimize MS parameters to minimize fragmentation. Be aware that TFA can sometimes form adducts with the analyte. |
| No peak observed in HPLC or MS | Sample degradation; Insoluble sample; Instrument malfunction. | Prepare a fresh sample from the solid compound. Test the solubility in different solvents. Verify instrument performance with a known standard. |
Activity Assessment
The biological activity of this compound is determined by its ability to inhibit collagenase-1. This is typically measured using a colorimetric or fluorometric enzyme inhibition assay.
Quantitative Data Summary: Activity
| Parameter | Expected Value | Analytical Method |
| IC50 | ~1 µM | Collagenase-1 Inhibition Assay |
Signaling Pathway: Collagen Degradation by Collagenase-1
Caption: Inhibition of collagen cleavage by FN-439.
Experimental Workflow: Collagenase-1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocol: Collagenase-1 Inhibition Assay (Colorimetric)
This protocol is a general guideline and should be optimized based on the specific assay kit and reagents used.
-
Reagent Preparation:
-
Assay Buffer: Prepare as recommended by the assay kit manufacturer.
-
Collagenase-1: Reconstitute and dilute to the working concentration in assay buffer.
-
Substrate: Prepare a stock solution of a synthetic collagenase substrate (e.g., N-((4-methoxyphenyl)azo)benzoyl-Pro-Leu-Gly-Pro-Arg) in a suitable solvent and dilute to the working concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO or another suitable solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control: Add assay buffer, collagenase-1, and solvent (without inhibitor).
-
Inhibitor Wells: Add assay buffer, collagenase-1, and each dilution of this compound.
-
Blank: Add assay buffer and solvent (no enzyme or inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 320 nm) in a kinetic mode at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Troubleshooting Guide: Activity Assessment
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | Inactive enzyme; Incorrect buffer conditions; Degraded substrate. | Use a fresh aliquot of enzyme. Verify the pH and composition of the assay buffer. Prepare fresh substrate solution. |
| High background signal | Substrate auto-hydrolysis; Contaminated reagents. | Run a "substrate only" control to assess auto-hydrolysis. Use high-purity reagents and water. |
| IC50 value significantly different from expected | Inaccurate inhibitor concentration; Incorrect assay conditions; this compound has degraded. | Verify the concentration of the this compound stock solution. Optimize substrate and enzyme concentrations. Assess the purity and integrity of this compound using HPLC and MS. |
| Poor dose-response curve | Inappropriate inhibitor concentration range; Sample precipitation at high concentrations. | Test a wider range of this compound concentrations. Check the solubility of this compound in the assay buffer; if precipitation is observed, adjust the solvent or lower the maximum concentration. |
References
Overcoming challenges in delivering FN-439 TFA in animal models.
Welcome to the technical support center for the use of FN-439 TFA, a selective collagenase-1 (MMP-1) inhibitor, in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered when working with this compound in animal models.
Q1: My this compound solution appears cloudy or has precipitated after reconstitution. What should I do?
A1: This may be due to solubility issues. This compound is soluble in aqueous solutions, but its solubility can be affected by concentration, pH, and temperature.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure you are using a suitable vehicle. For initial testing, sterile phosphate-buffered saline (PBS) at a physiological pH is recommended. If solubility remains an issue, consider using a small percentage of a biocompatible co-solvent such as DMSO, followed by dilution in PBS or saline. However, be mindful of the potential toxicity of the co-solvent in your animal model.
-
Warming the Solution: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a bath sonicator for a short period to help break up any precipitate.
-
pH Adjustment: Check the pH of your final formulation. Adjusting the pH slightly may improve solubility, but ensure it remains within a physiologically tolerable range for your chosen administration route.
-
Filtration: After reconstitution, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter. This will also remove any undissolved particles.[1]
-
Q2: I am observing unexpected or inconsistent results in my cell-based assays or animal models. Could the TFA salt be interfering?
A2: Yes, the trifluoroacetic acid (TFA) counter-ion can have biological effects, potentially leading to inconsistent or misleading results.[2]
-
Troubleshooting Steps:
-
Control for TFA Effects: It is crucial to include a vehicle control group that receives the vehicle with a molar equivalent of TFA to that administered with FN-439. This will help you to distinguish the effects of the compound from those of the counter-ion.
-
Salt Exchange: If TFA interference is suspected and significant, consider performing a salt exchange procedure (e.g., to a hydrochloride or acetate (B1210297) salt) using ion-exchange chromatography. This should be done with caution as it may affect the stability and solubility of the compound.
-
Low Concentrations: Be aware that TFA has been reported to affect cell growth at concentrations as low as 10 nM.[2] If possible, use the lowest effective concentration of this compound in your experiments to minimize potential TFA-related artifacts.
-
Q3: What is the recommended route of administration for this compound in mice?
A3: The optimal route of administration depends on the experimental design, target tissue, and desired pharmacokinetic profile. Common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[3]
-
Considerations for Route Selection:
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. Best for short-term studies or when precise plasma concentrations are required.
-
Intraperitoneal (IP): Commonly used for systemic administration. It is generally easier to perform than IV injection and allows for larger volumes.
-
Subcutaneous (SC): Results in slower absorption and a more sustained release profile, which may be suitable for longer-term studies.
-
Q4: I am unsure about the appropriate dosage and administration volume for my animal model.
A4: Dosage will need to be determined empirically for your specific model. Administration volumes should be kept as low as possible to avoid adverse effects.
-
General Guidelines for Mice:
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Size |
| Intravenous (Tail Vein) | < 0.2 mL | 27-30 gauge |
| Intraperitoneal | < 2-3 mL | 25-27 gauge |
| Subcutaneous | < 2-3 mL (divided into multiple sites) | 25-27 gauge |
Data adapted from general guidelines for substance administration in mice.[3]
Q5: How should I prepare and store this compound stock solutions?
A5: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Storage and Stability:
-
Store the solid compound at room temperature in the continental US; however, this may vary in other locations.
-
Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is sealed to protect from moisture and light.[1]
-
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vivo Administration
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood).
-
Vehicle Preparation: Prepare a sterile, physiologically compatible vehicle (e.g., phosphate-buffered saline, pH 7.4).
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the required volume of the vehicle to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect for any particulates.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the solution immediately or aliquot and store at -80°C for long-term storage or -20°C for short-term storage.[1]
Visualizations
Signaling Pathways of Collagenase-1 (MMP-1) in the Tumor Microenvironment
Collagenase-1 (MMP-1) plays a crucial role in the degradation of type I collagen in the tumor microenvironment. This degradation can release signaling fragments and alter the physical properties of the extracellular matrix, influencing tumor cell behavior through various signaling pathways. This compound, as a selective inhibitor of collagenase-1, is designed to modulate these processes.
Caption: this compound inhibits Collagenase-1, modulating downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo study of this compound.
References
Potential interactions of FN-439 TFA with other research compounds.
Welcome to the technical support center for FN-439 TFA, a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of this compound with other common research compounds. The following troubleshooting guides and frequently asked questions (FAQs) will help you design your experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of collagenase-1 (MMP-1), with an IC50 value of 1 µM.[1][2] MMP-1 is a key enzyme involved in the degradation of extracellular matrix (ECM), particularly fibrillar collagens (types I, II, and III). By inhibiting MMP-1, this compound can modulate cellular processes that are dependent on ECM remodeling, such as cell migration, invasion, and tissue remodeling. This makes it a valuable tool for research in areas like cancer biology and inflammation.
Q2: What are the known signaling pathways regulated by MMP-1 that could be affected by this compound?
MMP-1 expression and activity are intertwined with major signaling pathways, particularly in the context of cancer and inflammation. The expression of the MMP-1 gene is upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This regulation is primarily mediated through the activation of transcription factors like AP-1 and NF-κB. The signaling cascades that lead to the activation of these transcription factors often involve Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK. Therefore, this compound can be expected to functionally interact with pathways governed by these signaling molecules.
Q3: Are there any published examples of FN-439 being used with other compounds?
Yes, published studies have reported the use of FN-439 in combination with other agents. For instance:
-
In a study on human breast cancer cells, FN-439 was used with all-trans retinoic acid to inhibit cancer cell invasion.
-
Another study demonstrated the combined effect of FN-439 and the antibacterial agent ofloxacin in promoting the healing of periapical lesions in rats.[1][2]
These examples highlight the potential for synergistic or additive effects when this compound is combined with other research compounds.
Troubleshooting Guide for Combination Studies
Issue 1: Unexpected synergistic or antagonistic effects are observed when co-administering this compound with another compound.
-
Potential Cause: The other compound may be modulating signaling pathways that regulate MMP-1 expression or activity. For example, compounds that inhibit the NF-κB or MAPK pathways could potentiate the effects of this compound by reducing the transcription of the MMP-1 gene. Conversely, compounds that activate these pathways might counteract the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate if the compound of interest is known to affect the NF-κB, AP-1, or MAPK signaling pathways.
-
Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both this compound and the other compound to characterize the nature of the interaction (synergistic, additive, or antagonistic).
-
Mechanism of Action Studies: Use techniques like Western blotting or qPCR to analyze the expression and activation of key proteins in the suspected signaling pathways (e.g., phosphorylation of ERK, p65 subunit of NF-κB) and the expression of the MMP-1 gene.
-
Issue 2: Difficulty in assessing the specific contribution of MMP-1 inhibition in a complex biological system.
-
Potential Cause: Many biological processes are regulated by multiple proteases and signaling pathways. The observed effect might be a combination of MMP-1 inhibition and other off-target effects of the co-administered compound.
-
Troubleshooting Steps:
-
Use of Controls: Include a negative control (vehicle), this compound alone, the other compound alone, and the combination.
-
MMP Activity Assays: Directly measure the activity of MMP-1 and other relevant MMPs (e.g., MMP-2, MMP-9) in your experimental system using techniques like gelatin zymography or commercially available activity assays. This will confirm that this compound is indeed inhibiting its target.
-
Rescue Experiments: If possible, try to "rescue" the phenotype by adding a downstream product of MMP-1 activity or by activating a parallel pathway to see if the effect of this compound can be bypassed.
-
Potential Interactions with Common Research Compounds
Based on the known mechanism of action of this compound, here are some classes of research compounds with a higher potential for interaction:
| Compound Class | Predicted Interaction with this compound | Rationale |
| NF-κB Inhibitors (e.g., BAY 11-7082, Parthenolide) | Synergistic | NF-κB is a key transcriptional activator of the MMP-1 gene. Combining an NF-κB inhibitor with this compound would lead to a dual blockade of MMP-1 at both the transcriptional and activity levels. |
| MAPK Inhibitors (e.g., U0126 for MEK/ERK, SB203580 for p38) | Synergistic | MAPK pathways are upstream of AP-1, another critical transcription factor for MMP-1. Similar to NF-κB inhibitors, MAPK inhibitors would reduce MMP-1 production, enhancing the effect of this compound. |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Indomethacin, Piroxicam) | Potentially Synergistic | Some NSAIDs have been shown to inhibit collagenase activity directly, in addition to their well-known inhibition of cyclooxygenases. This could lead to a combined anti-inflammatory and anti-matrix degradation effect. |
| Cytotoxic Chemotherapeutic Agents (e.g., Gemcitabine, Doxorubicin) | Potentially Synergistic | In a cancer context, cytotoxic agents kill tumor cells, while this compound can inhibit the invasion and metastasis of surviving cells by preventing ECM breakdown. |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Antagonistic | These cytokines are potent inducers of MMP-1 expression. In an experimental setting, their presence would likely increase the amount of MMP-1, potentially requiring higher concentrations of this compound to achieve the desired level of inhibition. |
Experimental Protocols
Protocol 1: In Vitro Co-treatment and Invasion Assay
This protocol provides a framework for assessing the combined effect of this compound and another research compound on cancer cell invasion.
-
Cell Culture: Culture your cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Spheroid Formation (Optional, for 3D culture): Generate cell spheroids using a hanging drop method or ultra-low attachment plates.
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound of interest in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in cell culture media.
-
Treatment:
-
2D Invasion (Transwell Assay): Seed cells in the upper chamber of a Matrigel-coated transwell insert. Add media with the respective treatments (vehicle, this compound alone, compound X alone, combination) to the upper and lower chambers.
-
3D Invasion: Embed spheroids in a collagen gel matrix and add media with the treatments.
-
-
Incubation: Incubate for a period sufficient for invasion to occur (typically 24-72 hours).
-
Quantification of Invasion:
-
Transwell Assay: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells under a microscope.
-
3D Invasion: Measure the area of cell invasion from the spheroid using microscopy and image analysis software.
-
-
Data Analysis: Compare the extent of invasion between the different treatment groups. Use statistical analysis to determine if the combination treatment has a synergistic, additive, or antagonistic effect.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the effect of a co-treatment on signaling pathways that regulate MMP-1.
-
Cell Lysis: After treating cells with this compound and/or another compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-p65, total p65, MMP-1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Compare the levels of phosphorylated proteins and total proteins between treatment groups.
For further assistance, please refer to the product datasheet or contact our technical support team.
References
- 1. Can non-steroidal anti-inflammatory drugs act as metalloproteinase modulators? An in-vitro study of inhibition of collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of matrix metalloproteinase inhibition to conventional cytotoxic therapy reduces tumor implantation and prolongs survival in a murine model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Selectivity profile of FN-439 TFA versus other broad-spectrum MMP inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of FN-439 TFA against two well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitors: Batimastat and Marimastat. The information presented herein is compiled from various scientific sources to offer a comprehensive overview for researchers in cancer, inflammation, and other fields where MMPs are a therapeutic target.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development. Early efforts centered on broad-spectrum inhibitors, designed to target multiple MMPs. However, a lack of specificity often led to off-target effects and limited clinical success. This has shifted focus towards developing more selective inhibitors to target specific MMPs involved in disease pathogenesis.
Overview of Inhibitors
This compound is recognized as a selective inhibitor of collagenase-1 (MMP-1)[1][2]. Its targeted approach offers a tool for investigating the specific roles of MMP-1 in various biological and pathological processes.
Batimastat (BB-94) and Marimastat (BB-2516) are first and second-generation synthetic, broad-spectrum MMP inhibitors, respectively[3][4][5][6][7]. They function by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. Their extensive characterization has made them important reference compounds in MMP research.
Comparative Selectivity Profile
The inhibitory activity of this compound, Batimastat, and Marimastat against a panel of MMPs is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.
| Matrix Metalloproteinase (MMP) | This compound IC50 | Batimastat IC50 | Marimastat IC50 |
| MMP-1 (Collagenase-1) | 1 µM | 3 nM | 5 nM |
| MMP-2 (Gelatinase-A) | Data not available | 4 nM | 6 nM |
| MMP-3 (Stromelysin-1) | Data not available | 20 nM | Data not available |
| MMP-7 (Matrilysin) | Data not available | 6 nM | 13 nM |
| MMP-9 (Gelatinase-B) | 223 µM | 4 nM | 3 nM |
| MMP-14 (MT1-MMP) | Data not available | Data not available | 9 nM |
Note: The IC50 values for this compound against MMP-1 and MMP-9 are from different sources and assays, highlighting its selectivity for MMP-1. The IC50 values for Batimastat and Marimastat are consistently in the low nanomolar range across a variety of MMPs, confirming their broad-spectrum activity.
Visualizing Selectivity Profiles
The following diagram illustrates the distinct selectivity profiles of this compound in comparison to the broad-spectrum inhibition of Batimastat and Marimastat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Marimastat: BB 2516, TA 2516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. Batimastat - Wikipedia [en.wikipedia.org]
Off-Target Activity of FN-439 TFA on Metalloproteinases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target activity of FN-439 TFA, a selective inhibitor of collagenase-1 (MMP-1), with other broad-spectrum matrix metalloproteinase (MMP) inhibitors. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and its suitability for studies requiring specific inhibition of MMP-1.
Executive Summary
This compound is a potent inhibitor of MMP-1 with a reported IC50 of 1 µM. While it is marketed as a selective inhibitor, experimental data reveals off-target activity against other metalloproteinases, most notably MMP-9, albeit at significantly higher concentrations (IC50 = 223 µM). This guide compiles available quantitative data on the inhibitory profile of this compound and compares it with well-characterized, broad-spectrum MMP inhibitors such as Marimastat, Batimastat, and Ilomastat. This comparative analysis highlights the relative selectivity of this compound and provides researchers with the necessary data to make informed decisions for their experimental designs.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and three broad-spectrum MMP inhibitors against a panel of metalloproteinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of this compound against various MMPs
| Metalloproteinase | Common Name | This compound IC50 |
| MMP-1 | Collagenase-1 | 1 µM[1][2][3] |
| MMP-9 | Gelatinase B | 223 µM[4] |
| Total MMPs (in tissue) | - | 3.9 mM[4] |
| MMP-2, MMP-3, MMP-8, MMP-13 | Various | Data not available |
Table 2: Inhibitory Profile of Broad-Spectrum MMP Inhibitors
| Metalloproteinase | Marimastat IC50 (nM) | Batimastat IC50 (nM) | Ilomastat IC50 (nM) |
| MMP-1 | 5 | 3 | 1.5 |
| MMP-2 | 6 | 4 | 1.1 |
| MMP-3 | 230 | 20 | 1.9 |
| MMP-7 | 13 | 6 | - |
| MMP-8 | - | 10 | - |
| MMP-9 | 3 | 4 | 0.5 |
| MMP-13 | - | - | - |
| MMP-14 | 9 | - | - |
Data for Marimastat, Batimastat, and Ilomastat are compiled from various sources.
Experimental Protocols
The following is a generalized protocol for a fluorogenic substrate-based in vitro MMP inhibition assay, a common method for determining inhibitor potency. This protocol is based on the methodologies described in the literature for assessing the activity of MMP inhibitors.
In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
1. Materials:
- Recombinant human MMP enzyme (e.g., MMP-1, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- This compound and other inhibitors of interest
- Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
- 96-well black microplates
- Fluorescence microplate reader
2. Procedure:
- Inhibitor Preparation: Prepare a stock solution of this compound and other inhibitors in DMSO. A serial dilution is then performed in Assay Buffer to achieve a range of desired concentrations.
- Enzyme Activation (if necessary): Some MMPs are produced as inactive proenzymes and require activation. This is typically achieved by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
- Assay Reaction:
- To each well of a 96-well plate, add the Assay Buffer.
- Add the diluted inhibitor solutions to the respective wells.
- Add the activated MMP enzyme to all wells except the blank control.
- Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Data Acquisition:
- Immediately place the microplate in a fluorescence reader.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) over time.
- Data Analysis:
- Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Inhibitor Selectivity
The following diagrams illustrate the inhibitory profiles of this compound and the broad-spectrum inhibitors.
References
Cross-Reactivity Profile of FN-439 TFA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of FN-439 TFA, a selective inhibitor of collagenase-1 (MMP-1), with other enzyme families. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of this compound in experimental settings.
This compound is recognized for its inhibitory activity against Matrix Metalloproteinase-1 (MMP-1), an enzyme implicated in cancer and inflammation.[1][2] Understanding its selectivity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies. This guide summarizes the available quantitative data on its inhibitory potency against various enzymes and provides detailed experimental protocols for assessing its activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of Matrix Metalloproteinases (MMPs). The data highlights the compound's selectivity for its primary target, MMP-1.
| Enzyme Target | Enzyme Family | IC50 Value | Reference |
| Collagenase-1 (MMP-1) | Matrix Metalloproteinase | 1 µM | [1][2] |
| Gelatinase B (MMP-9) | Matrix Metalloproteinase | 223 µM | [3] |
| Total MMPs (in hippocampal tissue) | Matrix Metalloproteinase | 3.9 mM | [3] |
Note: The data for MMP-2 was qualitative, indicating inhibition but without a specific IC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro MMP-9 Inhibition Assay
This protocol outlines the procedure for determining the IC50 value of FN-439 against the catalytic domain of MMP-9.[3]
Materials:
-
Purified MMP-9 catalytic domain
-
This compound
-
Fluorogenic MMP substrate
-
Assay buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 96-well microplate, add the purified MMP-9 catalytic domain to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate at a specified temperature for a predetermined duration to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
In Situ Zymography
This protocol describes a method to visualize the inhibitory effect of FN-439 on gelatinase activity (MMP-2 and MMP-9) within tissue sections.[3]
Materials:
-
Frozen tissue sections (e.g., hippocampus)
-
This compound
-
Fluorescently labeled gelatin substrate
-
Nuclear counterstain (e.g., DAPI)
-
Incubation buffer
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare frozen tissue sections using a cryostat.
-
Overlay the tissue sections with a solution containing the fluorescently labeled gelatin substrate.
-
For the experimental group, include this compound in the gelatin overlay solution. For the control group, use the vehicle control.
-
Incubate the sections in a humidified chamber at 37°C for a duration sufficient for enzymatic activity to become visible.
-
Wash the sections to remove excess substrate and inhibitor.
-
Counterstain the cell nuclei with a suitable fluorescent dye.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. Areas of gelatinase activity will appear as dark zones (cleared fluorescence) against a bright fluorescent background. The inhibitory effect of FN-439 will be observed as a reduction in these dark zones compared to the control.
Visualizing Experimental and Logical Frameworks
To further clarify the methodologies and concepts discussed, the following diagrams have been generated.
Caption: Workflow for In Vitro MMP-9 Inhibition Assay.
Caption: Generalized MMP Signaling and Inhibition Pathway.
References
Advantages of using FN-439 TFA over other commercially available MMP inhibitors.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of matrix metalloproteinase (MMP) research, the choice of a specific and potent inhibitor is paramount to obtaining clear and translatable results. While broad-spectrum MMP inhibitors have been instrumental in elucidating the general roles of this enzyme family, their lack of specificity often leads to off-target effects and challenging data interpretation. This guide provides a comprehensive comparison of FN-439 TFA, a selective MMP-1 inhibitor, with other commercially available broad-spectrum MMP inhibitors such as Batimastat (BB-94), Marimastat, and GM6001. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate inhibitor for your research needs.
Unveiling the Advantages of Selectivity
The primary advantage of this compound lies in its selectivity for MMP-1 (collagenase-1). While broad-spectrum inhibitors can be effective in blocking multiple MMPs, this widespread inhibition can lead to significant side effects, most notably musculoskeletal syndrome, which has been a major hurdle in their clinical development. By specifically targeting MMP-1, this compound allows for the dissection of the specific roles of this collagenase in various physiological and pathological processes without the confounding effects of inhibiting other MMPs.
However, it is important to note that the selectivity of this compound appears to be concentration-dependent. While it exhibits potent inhibition of MMP-1 at a low micromolar concentration (IC50 = 1 µM), higher concentrations have been shown to inhibit other MMPs, such as MMP-9, albeit with a significantly higher IC50 of 223 µM. This highlights the importance of careful dose-selection in experimental design to ensure targeted inhibition.
Comparative Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and common broad-spectrum MMP inhibitors against a panel of MMPs. This data provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| This compound | 1 µM [1][2] | - | - | - | - | 223 µM | - |
| Batimastat (BB-94) | 3 nM[3][4] | 4 nM[3][4] | 20 nM[3][4] | 6 nM[3][4] | 10 nM[3] | 4 nM[3][4] | - |
| Marimastat | 5 nM[5][6][7] | 6 nM[5][6][7] | 230 nM[8] | 13 nM[5][6][7] | - | 3 nM[5][6][7] | 9 nM[5][6][7] |
| GM6001 (Ilomastat) | 0.4 nM (Ki)[9][10] | 0.5 nM (Ki)[9] | 27 nM (Ki)[9] | 3.7 nM[10] | 0.1 nM (Ki)[9] | 0.2 nM (Ki)[9] | 13.4 nM (Ki)[10] |
Note: IC50 and Ki values are dependent on assay conditions and may vary between studies. The data presented here is for comparative purposes.
Experimental Evidence of Efficacy
In Vitro Cancer Cell Invasion
FN-439 has demonstrated efficacy in inhibiting cancer cell invasion in vitro. In a study investigating the role of macrophages in promoting breast cancer cell invasiveness, FN-439 was shown to almost completely abrogate the enhanced invasion of tumor cells when co-cultured with macrophages. This effect is attributed to the inhibition of MMPs, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell metastasis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
MMP Activity Assay (Fluorogenic Substrate-Based)
This protocol provides a general method for determining the inhibitory activity of compounds against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate
-
This compound and other MMP inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the MMP inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer.
-
In the 96-well plate, add the assay buffer, the MMP inhibitor at various concentrations, and the diluted MMP enzyme. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cancer Cell Invasion Assay (Boyden Chamber)
This protocol describes a method to assess the effect of MMP inhibitors on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (with and without serum)
-
This compound and other MMP inhibitors
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to sub-confluency and then serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing the MMP inhibitor at the desired concentration. Include a vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition for each treatment group compared to the control.
Conclusion
This compound presents a valuable tool for researchers seeking to dissect the specific contributions of MMP-1 in complex biological systems. Its selectivity, particularly at lower micromolar concentrations, offers a distinct advantage over broad-spectrum MMP inhibitors by minimizing off-target effects and the associated risk of misleading results and potential for in vivo side effects. While the currently available data on its inhibitory profile against a wider range of MMPs is not as comprehensive as for older, broad-spectrum inhibitors, its demonstrated efficacy in in vitro models of cancer invasion highlights its potential as a precise and powerful research agent. The choice between a selective and a broad-spectrum inhibitor will ultimately depend on the specific research question. However, for studies focused on the role of collagenase-1, this compound stands out as a superior and more targeted option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
In vitro and in vivo correlation of FN-439 TFA's inhibitory activity.
For Immediate Release
A comprehensive analysis of FN-439 TFA, a selective collagenase-1 (MMP-1) inhibitor, reveals its significant potential in both laboratory research and preclinical models, particularly in the fields of cancer and inflammation. This guide provides a detailed comparison of this compound's inhibitory activity, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of its capabilities.
Unveiling the Inhibitory Profile of this compound
This compound is a tetrapeptidyl hydroxamic acid that demonstrates selective inhibition of collagenase-1 (MMP-1), a key enzyme implicated in the degradation of extracellular matrix, a process crucial for cancer cell invasion and inflammatory conditions.[1] In vitro studies have established a half-maximal inhibitory concentration (IC50) of 1 µM for FN-439 against collagenase-1.[2][3] Further investigation into its selectivity has shown a significantly lower potency against MMP-9, with a reported IC50 of 223 µM, underscoring its preferential activity towards collagenase-1.
| Inhibitor | MMP-1 (Collagenase-1) IC50 | MMP-2 (Gelatinase A) IC50 | MMP-3 (Stromelysin-1) IC50 | MMP-7 (Matrilysin) IC50 | MMP-8 (Collagenase-2) IC50 | MMP-9 (Gelatinase B) IC50 | MMP-13 (Collagenase-3) IC50 |
| This compound | 1 µM[2][3] | Not Reported | Not Reported | Not Reported | Not Reported | 223 µM | Not Reported |
| Batimastat | 3 nM[4] | 4 nM[4] | 20 nM[4] | 6 nM[4] | 10 nM[4] | 4 nM[4] | Not Reported |
Note: Lower IC50 values indicate higher potency.
This table highlights this compound's selectivity for MMP-1 compared to the broad-spectrum activity of Batimastat.
In Vivo Efficacy: From Cancer Invasion to Corneal Healing
The therapeutic potential of this compound has been explored in various in vivo models, demonstrating its efficacy in mitigating disease progression.
Cancer Research: In a preclinical model using MDA-MB-231 human breast cancer cells, this compound was shown to reduce the invasion of type I collagen.[5] This finding corroborates the in vitro data and suggests that the inhibition of collagenase-1 by this compound can effectively impede the metastatic potential of cancer cells.[5]
Inflammation and Tissue Repair: A notable in vivo application of this compound has been in the treatment of noninfectious corneal ulcers. In an alkali-burned rabbit cornea model, topical application of this compound completely prevented corneal ulceration, a stark contrast to the control group where ulceration occurred in over half of the subjects.[1] This study also highlighted the superior stability of FN-439, which contains D-amino acids, showing only a 3% decrease in concentration in the aqueous humor after three hours, compared to a 60% decrease for its L-peptide counterpart.[1] This enhanced stability is a crucial attribute for therapeutic applications.
While direct comparative in vivo studies of this compound against other collagenase inhibitors are limited, its demonstrated efficacy in these models positions it as a valuable tool for research in oncology and ophthalmology.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on collagenase-1 has significant implications for intracellular signaling pathways that govern cell behavior, particularly in the context of cancer progression. Collagenase-1 activity is intricately linked to the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor and later promoting invasion and metastasis.
Inhibition of MMPs, including collagenase-1, can disrupt the activation of latent TGF-β in the tumor microenvironment.[3][5] This, in turn, can modulate downstream signaling cascades that influence epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.
Below are diagrams illustrating the putative signaling pathway affected by this compound and a typical experimental workflow for evaluating its inhibitory activity.
Caption: this compound's inhibition of Collagenase-1 and its downstream effects.
Caption: Workflow for evaluating this compound's inhibitory activity.
Detailed Experimental Protocols
In Vitro Collagenase Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant collagenase-1 (MMP-1) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2).
-
Prepare serial dilutions of this compound and comparator inhibitors (e.g., Batimastat) in assay buffer.
-
Prepare a stock solution of a fluorogenic collagenase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO and dilute to the working concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to respective wells.
-
Add 20 µL of the collagenase-1 solution to each well and incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm Ex / 393 nm Em) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Corneal Ulcer Model (Rabbit)
-
Animal Model:
-
Use healthy adult New Zealand white rabbits.
-
Anesthetize the animals and apply a topical anesthetic to the cornea.
-
Induce a standardized alkali burn on the central cornea of one eye using a filter paper disc soaked in 1N NaOH.
-
Rinse the eye thoroughly with sterile saline solution.
-
-
Treatment:
-
Divide the animals into a treatment group receiving topical this compound ophthalmic solution and a control group receiving a vehicle solution.
-
Administer the treatments (e.g., 50 µL) to the affected eye at regular intervals (e.g., every 4 hours) for a specified duration (e.g., 14 days).
-
-
Evaluation:
-
Monitor the eyes daily for signs of corneal ulceration, inflammation, and neovascularization.
-
Stain the corneas with fluorescein (B123965) to visualize and measure the area of epithelial defects.
-
At the end of the study, euthanize the animals and perform histopathological analysis of the corneas to assess tissue healing and inflammation.
-
-
Data Analysis:
-
Compare the incidence and size of corneal ulcers between the treatment and control groups using appropriate statistical tests (e.g., Fisher's exact test, t-test).
-
Score the severity of inflammation and neovascularization and compare the scores between the groups.
-
This comprehensive guide provides a detailed overview of this compound, offering valuable insights for researchers and drug developers. The presented data and protocols serve as a foundation for further investigation into the therapeutic potential of this selective collagenase-1 inhibitor.
References
- 1. Randomized clinical study for comparative evaluation of fourth-generation fluoroquinolones with the combination of fortified antibiotics in the treatment of bacterial corneal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulated type I collagen expression by the inhibition of Rac1 signaling pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MT1-MMP Activation of TGF-β Signaling Enables Intercellular Activation of an Epithelial-mesenchymal Transition Program in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of FN-439 TFA Against Newer Generation Matrix Metalloproteinase (MMP) Inhibitors
This guide provides a detailed comparison of the collagenase-1 inhibitor, FN-439 TFA, with a range of newer generation and broad-spectrum matrix metalloproteinase (MMP) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of MMP inhibitors for their specific research applications.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1] This function is vital in physiological processes such as wound healing and development.[1] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.
This compound is known as a selective inhibitor of collagenase-1 (MMP-1).[2][3] Early generation MMP inhibitors were often broad-spectrum, targeting multiple MMPs. While potent, this lack of selectivity sometimes led to off-target effects and clinical trial failures.[4] Newer generations of MMP inhibitors have been developed with improved selectivity for specific MMPs, aiming to enhance therapeutic efficacy and reduce side effects.[5] This guide benchmarks the inhibitory potency (IC50) of this compound against these newer and established MMP inhibitors.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other MMP inhibitors against various MMPs. Lower values indicate higher potency.
| Inhibitor | Target MMP(s) | IC50 / Ki / KD | Reference(s) |
| This compound | MMP-1 (Collagenase-1) | 1 µM | [2][3] |
| MMP-9 | 223 µM | [6] | |
| Broad-Spectrum Inhibitors | |||
| Marimastat (BB-2516) | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | 5 nM, 6 nM, 13 nM, 3 nM, 9 nM | [1] |
| Batimastat (BB-94) | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9 | 3 nM, 4 nM, 20 nM, 6 nM, 4 nM | |
| Ilomastat (GM6001) | MMP-1, MMP-2, MMP-3, MMP-9 | 1.5 nM, 1.1 nM, 1.9 nM, 0.5 nM | |
| MMP-1 (Ki) | 0.4 nM | ||
| Newer Generation Selective Inhibitors | |||
| (S)-17c | MMP-13 | 1.6 nM (IC50), 1.8 nM (Ki) | |
| Compound 8 | MMP-9 | 3.3 - 3.8 nM | |
| APP-IP | MMP-2 | 30 nM | |
| KIF11 analog (compound 2) | MMP-1 | 34 nM | |
| LEM-2/15 (antibody) | MMP-14 (MT1-MMP) | 45 nM | |
| Methyl rosmarinate (B7790426) derivative | MMP-1 | 400 nM | |
| Arg-Cys-D-Bip-D-Arg | MMP-9 | 750 nM | |
| Fab R2C7 (antibody fragment) | MMP-14 | 100 nM | [5] |
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of an inhibitor. A common method employed is the fluorometric assay using a quenched fluorescent peptide substrate.
General Protocol for Fluorometric MMP Inhibition Assay
This protocol outlines the general steps to determine the IC50 of an inhibitor against a specific MMP.
1. Materials and Reagents:
-
Recombinant active MMP enzyme of interest
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test Inhibitor (e.g., this compound) and Control Inhibitor (e.g., GM6001)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
2. Reagent Preparation:
-
MMP Enzyme: Reconstitute and dilute the active MMP enzyme in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration remains constant and low (<1%) across all wells.
-
Substrate Solution: Prepare the fluorogenic substrate in assay buffer at a concentration that is typically at or below its Michaelis constant (Km).
3. Assay Procedure:
-
Plate Setup: Add 50 µL of the appropriate solutions to the wells of a 96-well plate as follows:
-
100% Activity Control: 50 µL of diluted MMP enzyme.
-
Inhibitor Wells: 50 µL of each inhibitor dilution.
-
Blank (Substrate Control): 50 µL of assay buffer.
-
-
Pre-incubation: Add 50 µL of the diluted MMP enzyme to the "100% Activity Control" and "Inhibitor Wells". Add 50 µL of assay buffer to the "Blank" wells. Mix gently and incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm).
4. Data Analysis and IC50 Determination:
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Subtract the rate of the blank control from all other measurements. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Simplified signaling pathway of MMPs in cancer cell invasion and metastasis.
Caption: General experimental workflow for determining the IC50 of an MMP inhibitor.
References
- 1. In-capillary screening of matrix metalloproteinase inhibitors by electrophoretically mediated microanalysis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
A comparative study of the pharmacokinetics of FN-439 TFA and Ilomastat.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of two matrix metalloproteinase (MMP) inhibitors: FN-439 TFA, a selective collagenase-1 inhibitor, and Ilomastat (also known as GM6001), a broad-spectrum MMP inhibitor. While both compounds are significant tools in cancer and inflammation research, a direct comparative pharmacokinetic study is not publicly available. This document synthesizes the available information on each compound to facilitate a better understanding of their potential in vivo behavior.
Executive Summary
A thorough review of available scientific literature reveals a significant disparity in the publicly accessible pharmacokinetic data for this compound and Ilomastat. While some insights into the in vivo behavior of Ilomastat can be gleaned from preclinical and clinical studies, there is a notable absence of published pharmacokinetic parameters for this compound. Ilomastat is characterized by its poor oral bioavailability, a critical factor that has influenced its route of administration in research and clinical settings.[1][2]
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and Ilomastat. The lack of data for this compound is a significant gap in the current scientific literature and precludes a direct quantitative comparison.
| Pharmacokinetic Parameter | This compound | Ilomastat (GM6001) | Reference |
| Maximum Plasma Concentration (Cmax) | Data not available | Data not available | |
| Time to Maximum Plasma Concentration (Tmax) | Data not available | Data not available | |
| Area Under the Curve (AUC) | Data not available | Data not available | |
| Half-life (t1/2) | Data not available | Data not available | |
| Oral Bioavailability | Data not available | Poor | [1][2] |
Experimental Protocols
Detailed experimental protocols for a comprehensive pharmacokinetic study of either this compound or Ilomastat are not explicitly available. However, a standard protocol for evaluating the pharmacokinetics of a novel MMP inhibitor in a preclinical animal model, such as a rat, would typically involve the following steps.
General Preclinical Pharmacokinetic Study Protocol
-
Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to a final concentration of 1-5 mg/mL. A single bolus dose (e.g., 5 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose. A single dose (e.g., 20 mg/kg) is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
-
-
Sample Analysis:
-
Plasma concentrations of the drug are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Diagrams
Logical Relationship of MMP Inhibition
Caption: Inhibition spectrum of this compound and Ilomastat.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
The comparison of the pharmacokinetic profiles of this compound and Ilomastat is currently hampered by the lack of available data for this compound. Ilomastat, a well-characterized broad-spectrum MMP inhibitor, is known to have poor oral bioavailability, which has necessitated alternative routes of administration in its development and application. For a comprehensive understanding of the therapeutic potential of this compound, dedicated pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion characteristics. The general experimental protocol provided herein can serve as a template for such future investigations. Researchers are encouraged to consult primary literature for the most up-to-date information as new studies may become available.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FN-439 TFA
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of FN-439 TFA, a selective collagenase-1 inhibitor. Adherence to these protocols is critical for maintaining a secure research environment and mitigating potential hazards.
FN-439 is supplied as a trifluoroacetic acid (TFA) salt, and therefore, its disposal is governed by the hazardous properties of TFA. Trifluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled and toxic to aquatic life with long-lasting effects.[2] Consequently, specific protocols must be followed to ensure its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use and that engineering controls are fully operational.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Body Protection: A lab coat and other appropriate protective clothing are necessary to prevent skin contact.[1]
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation: this compound waste must be segregated as hazardous waste. Never dispose of this compound down the drain. [1][4] It must be kept separate from incompatible materials, which include bases, oxidizers, and metals.[1][4]
-
Waste Container:
-
Store this compound waste in a designated, closed container that is clearly labeled "Hazardous Waste" and specifies "Trifluoroacetic Acid".[1][4]
-
The container must be in good condition and constructed of a compatible material such as glass or polyethylene.[1] Acids should not be stored in metal containers.
-
-
Storage:
-
Keep the waste container in a cool, dry, and well-ventilated area.
-
Store the container away from direct sunlight and sources of ignition.[1]
-
-
Waste Collection:
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills (<500 mL):
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Confine the spill to a small area using a spill kit or an inert absorbent material such as sand, diatomaceous earth, or an acid-specific binder.[4][5]
-
Collect: Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.
-
Report: Report the incident to your supervisor and EH&S office as per your institution's policy.[4]
For Major Spills (>500 mL) or if there is an imminent threat:
-
Evacuate: Immediately evacuate the laboratory.[4]
-
Alert Emergency Services: Contact your institution's emergency response team or dial 911.[4]
-
Provide Information: Be prepared to provide details about the spilled chemical to emergency personnel.
Quantitative Data Summary
| Parameter | Value | Source |
| Minor Spill Threshold | < 500 mL | [4] |
| Major Spill Threshold | > 500 mL | [4] |
| Acute Aquatic Toxicity (Invertebrates) - EC50 (48h) | >25 mg/l | [5] |
| Chronic Aquatic Toxicity (Invertebrates) - NOEC (21d) | ≥25 mg/l | [5] |
| n-octanol/water partition coefficient (log KOW) | 0.5 | [5] |
Disposal Workflow
Caption: this compound Disposal and Spill Management Workflow.
References
Essential Safety and Logistics for Handling FN-439 TFA
For researchers, scientists, and drug development professionals utilizing FN-439 TFA, a selective collagenase-1 inhibitor, stringent adherence to safety protocols is paramount. This guide provides immediate, essential information for the safe handling, storage, and disposal of this compound, alongside a detailed experimental protocol for its application in a cell invasion assay.
This compound is a valuable tool for research in cancer and inflammation.[1] Due to the presence of Trifluoroacetic acid (TFA), this compound is corrosive and requires careful handling to prevent skin and eye damage.[2] The following sections outline the necessary precautions and procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory. The primary hazards are associated with the Trifluoroacetic acid component, which is corrosive and can cause severe burns.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side protection. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Gloves tested according to EN 374 are suitable. Check for leak-tightness and impermeability before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect from splashes. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood. |
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or spray.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation; always work in a chemical fume hood.
-
Keep containers tightly closed when not in use.
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel and the environment.
Storage:
-
Store in a dry place.
-
Keep the container tightly sealed.
-
This compound is hygroscopic.
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
-
Avoid repeated freeze-thaw cycles.[1]
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not pour down the drain. |
| Contaminated Materials (e.g., pipette tips, gloves) | Collect in a designated, labeled hazardous waste container. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Handle the empty container as hazardous waste. |
Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
| Spill Size | Procedure |
| Minor Spill (inside fume hood) | 1. Absorb the spill with an inert material (e.g., sand, diatomaceous earth). 2. Place the absorbent material into a suitable, labeled container for hazardous waste disposal. 3. Clean the spill area with a suitable solvent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If safe to do so, cover the spill with an inert absorbent material to contain it. 4. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
First Aid and Exposure Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. Seek immediate medical attention as corrosive injuries can be difficult to heal. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: Cell Invasion Assay
This compound, as a collagenase-1 inhibitor, can be used to study its effect on cancer cell invasion. The following is a detailed methodology for a typical in vitro cell invasion assay.
Objective: To assess the inhibitory effect of this compound on the invasion of cancer cells through an extracellular matrix.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Boyden chamber inserts (e.g., Transwell®) with a porous membrane (e.g., 8 µm pores)
-
Extracellular matrix gel (e.g., Matrigel® or Collagen I)
-
Calcein AM or Crystal Violet stain
-
Plate reader or microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for the experiment.
-
-
Coating of Boyden Chamber Inserts:
-
Thaw the extracellular matrix gel on ice.
-
Dilute the gel with cold, serum-free medium according to the manufacturer's instructions.
-
Add the diluted gel to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound.
-
-
Cell Seeding and Incubation:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden chamber plate.
-
Seed the prepared cells into the coated upper chambers.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 24-48 hours).
-
-
Quantification of Cell Invasion:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the cells with Crystal Violet and count them under a microscope, or stain with Calcein AM and quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of invasion for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value of this compound for the inhibition of cell invasion.
-
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1). MMP-1 plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The diagram below illustrates the simplified logical relationship of this process and the inhibitory action of this compound.
Caption: Mechanism of this compound in inhibiting cancer cell invasion.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
